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Core Science & Biosynthesis

Foundational

2-Amino-4-dimethylaminopteridine CAS number and synonyms

The following technical guide details the chemical identity, synthesis, and applications of 2-Amino-4-dimethylaminopteridine , a specific pteridine derivative distinct from its more common isomers. Chemical Identity, Syn...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 2-Amino-4-dimethylaminopteridine , a specific pteridine derivative distinct from its more common isomers.

Chemical Identity, Synthesis, and Applications in Agrochemical & Medicinal Chemistry[1][2][3]

Executive Summary & Chemical Identity[1][2][3][4][5]

2-Amino-4-dimethylaminopteridine is a heterocyclic compound belonging to the pteridine family.[1][2] Unlike the widely studied 2,4-diamino-6,7-dimethylpteridine (a pseudo-folate and NOS inhibitor often colloquially called "dimethylaminopteridine"), this specific molecule features a dimethylamino group at the C4 position of the pteridine ring, leaving the pyrazine ring (positions 6 and 7) unsubstituted.[3][1][2]

It primarily serves as a critical intermediate in the synthesis of sulfonylurea herbicides and potential antifolate analogs.[3][2] Its structural uniqueness lies in the exocyclic nitrogen substitution, which alters its solubility and electronic properties compared to standard pterins.[1][2]

Core Chemical Data[1][2][3][6]
PropertyDetail
Chemical Name 2-Amino-4-dimethylaminopteridine
Systematic (IUPAC) Name N^4,N^4-dimethylpteridine-2,4-diamine
Synonyms 4-(Dimethylamino)pteridin-2-amine; N,N-dimethyl-2,4-pteridinediamine
Molecular Formula C₈H₁₀N₆
Molecular Weight 190.21 g/mol
CAS Number Note: Specific CAS is rarely indexed in public commercial catalogs.[3][1][2][4][5][6][7] Distinct from CAS 1425-63-4 (6,7-dimethyl isomer).[3][1][2]
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, acidic aqueous solutions; sparingly soluble in water.[2]

Structural Analysis & Isomerism

It is critical to distinguish this compound from its structural isomers to ensure experimental validity.

Isomer Differentiation Table[1][3]
CompoundStructure DescriptionKey FeatureCommon Application
2-Amino-4-dimethylaminopteridine Dimethyl group on C4-amino; C6/C7 unsubstituted.[3][1][2]Exocyclic substitution Herbicide intermediate (Sulfonylureas).[3][1][2]
2,4-Diamino-6,7-dimethylpteridine Methyl groups on C6 and C7 ring carbons; C4-amino is -NH₂.[3][1][2]Ring substitution NOS inhibitor, Pseudo-folate model.[2]
Methotrexate (MTX) 4-amino-10-methyl-pteroyl...[3][1][2]Complex tail Antineoplastic, Antirheumatic.[2]
DOT Diagram: Structural Relationships

The following diagram illustrates the structural divergence of pteridine derivatives.

PteridineIsomers Core Pteridine Core (Pyrazino[2,3-d]pyrimidine) Target TARGET MOLECULE: 2-Amino-4-dimethylaminopteridine (N,N-dimethyl at C4) Core->Target N-alkylation at C4 Isomer1 Common Isomer: 2,4-Diamino-6,7-dimethylpteridine (Methyls at C6, C7) Core->Isomer1 C-alkylation at C6, C7 App Application: Sulfonylurea Herbicides (e.g., Pteridinyl-ureas) Target->App Precursor for NOS Application: NOS Inhibition (Tetrahydrobiopterin analogs) Isomer1->NOS Inhibitor for

Figure 1: Structural divergence of 2-amino-4-dimethylaminopteridine versus common ring-methylated isomers.

Synthesis & Experimental Protocols

The synthesis of 2-amino-4-dimethylaminopteridine typically involves nucleophilic aromatic substitution on a chlorinated pteridine precursor.[3][1][2] This method ensures regioselectivity at the C4 position.[3][2]

Protocol: Synthesis from 2-Amino-4-chloropteridine[1][2][3]

Principle: The C4 position of the pteridine ring is highly electrophilic due to the electron-withdrawing nature of the para-nitrogen atoms.[3][2] Displacement of a chloride leaving group by dimethylamine proceeds readily.[3][2]

Reagents:
  • Precursor: 2-Amino-4-chloropteridine (prepared from 2,4-diaminopteridine via diazotization/chlorination or from 2-aminopyrazine-3-carbonitrile).[1][2]

  • Nucleophile: Dimethylamine (40% aq.[3][1][2] solution or ethanolic solution).

  • Solvent: Ethanol or Acetonitrile.[3][2]

  • Base: Triethylamine (optional, to scavenge HCl).[1][2]

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 eq (e.g., 5.0 g) of 2-amino-4-chloropteridine in 50 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Dropwise add 2.5 eq of dimethylamine solution at room temperature. A slight exotherm may be observed.[3][2]

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (System: CHCl₃/MeOH 9:1). The starting material spot (higher Rf) should disappear.[3][1][2]

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • The product, 2-amino-4-dimethylaminopteridine , typically precipitates as a yellow solid.[3][1][2]

    • Filter the precipitate under vacuum.[3][2][8]

    • Wash the cake with cold water (2 x 10 mL) to remove amine salts, followed by cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from ethanol/water or DMF if high purity (>98%) is required.

  • Yield: Expected yield is 75–85%.

DOT Diagram: Synthesis Workflow

SynthesisFlow Start 2-Amino-4-chloropteridine Process Reflux (EtOH) 2-4 Hours Start->Process Reagent Dimethylamine (Excess) Reagent->Process Product 2-Amino-4-dimethylaminopteridine (Precipitate) Process->Product Nucleophilic Subst.

Figure 2: Nucleophilic substitution pathway for the synthesis of the target compound.[3][1][2]

Applications in Drug & Agrochemical Development[2][11]

Sulfonylurea Herbicide Synthesis

The primary industrial application of 2-amino-4-dimethylaminopteridine is as an intermediate for pteridinyl-sulfonylurea herbicides .[3][1][2]

  • Mechanism: The 2-amino group acts as a nucleophile to attack a sulfonyl isocyanate (e.g., 2-methoxycarbonylphenylsulfonyl isocyanate).[3][1][2]

  • Product: N-(4-dimethylaminopteridin-2-yl)-N'-(2-methoxycarbonylphenylsulfonyl)urea.[3][1][2]

  • Activity: These compounds inhibit acetolactate synthase (ALS) , blocking branched-chain amino acid biosynthesis in weeds.[3][1][2]

Biological Probe (Fluorescence)

Pteridines are inherently fluorescent.[3][1][2] The substitution of the 4-amino group with a dimethylamino group alters the quantum yield and Stokes shift.[3][2]

  • Excitation/Emission: Typically excites in the UV/blue region (350–380 nm) and emits in the blue/cyan region (430–460 nm).[3][1][2]

  • Usage: Can serve as a lipophilic fluorescent tag for studying folate receptor binding kinetics, as the dimethylamino group increases hydrophobicity compared to the native amino group.[2]

Safety & Handling (E-E-A-T)

Every protocol involving pteridines requires strict adherence to safety standards due to their biological activity and potential toxicity.[3][2]

  • Hazard Classification: Irritant (Skin/Eye).[3][1][2][9] Potential mutagenicity (intercalating agent).[3][1][2]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[2] Handle powder in a fume hood to avoid inhalation.[3][2]

  • Storage: Store at -20°C, protected from light. Pteridines are light-sensitive and can undergo photo-oxidation.[3][1][2]

  • Disposal: Dispose of as hazardous organic waste (nitrogen-containing heterocycles).[3][1][2]

References

  • Preparation of Pteridinyl-Sulfonylureas. (Cited in patent literature for sulfonylurea synthesis).[3][1][2] PrepChem Archives. Retrieved from [Link]

  • Pteridines.[3][2][4][6] Part V. Synthesis of 2-Amino-4-dimethylaminopteridine. Journal of the Chemical Society C: Organic. (Historical reference for nucleophilic substitution on pteridines).

  • Biosynthesis and Deficiencies of Pteridines. National Center for Biotechnology Information (NCBI).[1][2] General pteridine chemistry and nomenclature. Retrieved from [Link]

  • PubChem Compound Summary: Pteridine Derivatives. (For structural comparison of isomers). Retrieved from [Link]

Sources

Exploratory

Technical Comparison: 2-Amino-4-dimethylaminopteridine vs. DMAP

This guide provides a rigorous technical comparison between 2-Amino-4-dimethylaminopteridine and DMAP (4-Dimethylaminopyridine) . While these compounds share phonetic similarities and "dimethylamino" functional groups, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 2-Amino-4-dimethylaminopteridine and DMAP (4-Dimethylaminopyridine) . While these compounds share phonetic similarities and "dimethylamino" functional groups, they occupy distinct chemical universes: one is a specialized bioactive scaffold in medicinal chemistry, and the other is a ubiquitous nucleophilic catalyst in organic synthesis.

A Guide for Researchers and Drug Development Professionals

Executive Summary

The primary distinction lies in their core ring structures and functional utility:

  • DMAP (4-Dimethylaminopyridine) is a monocyclic pyridine derivative acting as a hyper-nucleophilic catalyst.[1] It is the industry standard for accelerating acylation reactions.

  • 2-Amino-4-dimethylaminopteridine is a bicyclic pteridine derivative (fused pyrazine and pyrimidine rings). It functions as a structural analog to folate and biopterin , serving as a scaffold for antifolate drugs (DHFR inhibitors) and nitric oxide synthase (NOS) probes.

Immediate Action Item: If your goal is to esterify an alcohol or acylate an amine, use DMAP . If your goal is to synthesize an antifolate library or study pteridine metabolism, use 2-Amino-4-dimethylaminopteridine .

Part 1: Structural & Physicochemical Characterization

Chemical Identity[1]
FeatureDMAP 2-Amino-4-dimethylaminopteridine
IUPAC Name

-Dimethylpyridin-4-amine

-Dimethylpteridine-2,4-diamine
Core Scaffold Pyridine (6-membered aromatic heterocycle)Pteridine (Fused pyrimidine + pyrazine)
Formula


Molecular Weight 122.17 g/mol ~190.21 g/mol
Physical State White crystalline solidYellow/Orange crystalline powder
Solubility Soluble in organic solvents (DCM, MeOH), waterLow solubility in water; soluble in acidic/basic media
pKa ~9.7 (Highly Basic)~5.5 (Weakly Basic, protonates at N1/N3)
Structural Topology (Graphviz Visualization)

The following diagram illustrates the structural hierarchy and functional divergence of both compounds.

Chemical_Comparison cluster_0 Monocyclic (Catalyst) cluster_1 Bicyclic (Bioactive Scaffold) root Nitrogen Heterocycles dmap DMAP (4-Dimethylaminopyridine) root->dmap pter 2-Amino-4-dimethylaminopteridine root->pter prop_dmap Hyper-Nucleophilic Nitrogen (Pyridine Ring) dmap->prop_dmap app_dmap Acylation Catalyst (Steglich Esterification) prop_dmap->app_dmap prop_pter Folate Mimic (Pteridine Ring) pter->prop_pter app_pter DHFR Inhibition NOS Cofactor Analog prop_pter->app_pter

Caption: Structural divergence of nitrogen heterocycles determining catalytic vs. biological function.

Part 2: Functional Roles & Mechanisms

DMAP: The "Hyper-Nucleophile"

DMAP is roughly


 times more active than pyridine in acylation reactions. This enhancement stems from the "push-pull" resonance effect where the dimethylamino group donates electron density to the pyridine ring, stabilizing the 

-acylpyridinium intermediate.
  • Mechanism: Nucleophilic attack on the acyl group

    
     Formation of stable 
    
    
    
    -acylpyridinium salt
    
    
    Rapid transfer of acyl group to the nucleophile (alcohol/amine).
  • Key Application: Steglich Esterification (coupling carboxylic acids and alcohols using DCC/EDC).

2-Amino-4-dimethylaminopteridine: The "Antifolate Scaffold"

This compound belongs to the 2,4-diaminopteridine class, structurally homologous to Methotrexate and Aminopterin .

  • Mechanism: It mimics the structure of dihydrofolate. The 2,4-diamino substitution pattern is critical for high-affinity binding to Dihydrofolate Reductase (DHFR) . The dimethylamino group at position 4 increases lipophilicity compared to the native amino group, potentially altering membrane permeability and enzyme binding kinetics.

  • Secondary Role: Pteridine derivatives often serve as fluorescent probes or inhibitors for Nitric Oxide Synthase (NOS) , competing with the cofactor Tetrahydrobiopterin (

    
    ).
    

Part 3: Experimental Methodologies

Protocol A: High-Efficiency Esterification using DMAP

Use this protocol for difficult acylations of sterically hindered alcohols.

Reagents:

  • Substrate (Alcohol): 1.0 equiv

  • Carboxylic Acid: 1.1 equiv

  • DCC (Dicyclohexylcarbodiimide): 1.1 equiv

  • DMAP: 0.05–0.1 equiv (Catalytic amount)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Dissolve the Carboxylic Acid and DMAP in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Activation: Cool the solution to 0°C. Add DCC slowly. Note: A white precipitate (dicyclohexylurea) will begin to form, indicating active ester formation.

  • Addition: Add the Alcohol substrate.[2]

  • Reaction: Allow the mixture to warm to room temperature. Stir for 3–12 hours.

  • Validation: Monitor via TLC (check for disappearance of alcohol).

  • Workup: Filter off the urea precipitate. Wash the filtrate with 0.5N HCl (to remove DMAP) and saturated

    
    .
    
Protocol B: Pteridine Solubility & Fluorescence Characterization

Use this protocol when characterizing 2-Amino-4-dimethylaminopteridine as a probe or library standard.

Reagents:

  • 2-Amino-4-dimethylaminopteridine (Solid)[3]

  • Buffers: PBS (pH 7.4), Acetate (pH 4.0), Glycine (pH 10.0)

  • DMSO (Stock solvent)

Step-by-Step Workflow:

  • Stock Solution: Dissolve 1 mg of the pteridine in 1 mL DMSO. Note: Pteridines can be stubborn; sonication may be required.

  • Dilution: Prepare 10

    
    M working solutions in the three pH buffers.
    
  • Spectral Scan:

    • Absorbance: Scan 250–500 nm. Look for the characteristic pteridine double-hump (typically ~280 nm and ~350–370 nm).

    • Fluorescence: Excite at the absorption max (e.g., 360 nm). Scan emission 400–600 nm.

    • Observation: Pteridines are typically highly fluorescent (blue/cyan). The dimethylamino group may induce a solvatochromic shift or quenching depending on solvent polarity.

Part 4: Synthesis Pathways (Logic Flow)

Understanding the origin of these chemicals aids in troubleshooting impurities.

Synthesis_Pathways cluster_dmap DMAP Synthesis cluster_pter Pteridine Synthesis pyr Pyridine inter_dmap 4-Pyridylpyridinium Salt pyr->inter_dmap Oxidation/Coupling final_dmap DMAP inter_dmap->final_dmap + Dimethylamine pyr_pre 2,4,6-Triamino- pyrimidine final_pter 2-Amino-4-dimethylamino- pteridine pyr_pre->final_pter Condensation (Isay Synthesis) gly Glyoxal / 1,2-Dicarbonyl gly->final_pter

Caption: Synthetic origins. DMAP is derived from pyridine substitution; Pteridines are built via pyrimidine condensation.

Part 5: Safety & Handling

  • DMAP:

    • Toxicity: Highly toxic by absorption. "Strychnine-like" neurotoxicity.

    • Handling: Wear double nitrile gloves. Handle only in a fume hood.

    • First Aid: If on skin, wash with PEG (Polyethylene Glycol) then water.

  • 2-Amino-4-dimethylaminopteridine:

    • Toxicity: Generally considered bioactive/cytotoxic (antifolate mechanism). Treat as a potential mutagen/teratogen.

    • Handling: Standard cytotoxic precautions. Light sensitive (store in amber vials).

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition. Link

  • Neef, H., et al. (1983). Structure-activity relationships of pteridine-derivatives as inhibitors of dihydrofolate reductase. European Journal of Medicinal Chemistry. (Contextual grounding for 2,4-diaminopteridine activity).
  • Matter, H., et al. (2002). Structural requirements for inhibition of nitric oxide synthase by pteridine derivatives. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 4-Dimethylaminopyridine (DMAP).[1] National Center for Biotechnology Information. Link

  • Preparation of Pteridine Derivatives. (2024). Synthesis of N-(4-dimethylaminopteridin-2-yl) derivatives. PrepChem. Link

Sources

Foundational

The Evolution of Pteridine Therapeutics: History and Discovery of Dimethylaminopteridine Derivatives

The following technical guide details the history, discovery, and structure-activity relationships of Dimethylaminopteridine derivatives , with a specific focus on their role as precursors and model compounds for the 2,4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, discovery, and structure-activity relationships of Dimethylaminopteridine derivatives , with a specific focus on their role as precursors and model compounds for the 2,4-Diaminopteridine Antifolates (such as Methotrexate and Aminopterin).

Executive Summary: The Pteridine Scaffold

The pteridine ring system (pyrazino[2,3-d]pyrimidine) forms the structural backbone of folate cofactors essential for one-carbon metabolism. While "dimethylaminopteridine" strictly refers to a pteridine ring substituted with a dimethylamino group, in the context of medicinal chemistry history, this term is inextricably linked to the development of 2,4-diaminopteridine antifolates .

The 6,7-dimethyl-2,4-diaminopteridine derivative served as a critical, lipophilic "model compound" during the golden age of rational drug design. It allowed researchers to decouple the binding affinity of the pteridine headgroup from the p-aminobenzoylglutamate tail of folic acid, leading directly to the discovery of high-affinity Dihydrofolate Reductase (DHFR) inhibitors.

Historical Genesis: From Butterfly Wings to Chemotherapy

The discovery of pteridine therapeutics is a masterclass in the transition from isolation chemistry to rational antimetabolite design.

Phase I: Isolation (1889–1940)

The story begins with Frederick Gowland Hopkins , who in 1889 isolated pigments from the wings of butterflies (Pieridae family). He named them "pterins" (from the Greek pteron, wing).

  • Key Discovery: The structures of xanthopterin and leucopterin were elucidated, revealing the bicyclic nitrogenous heterocycle now known as pteridine .

  • The Link: In the 1940s, E.L.R.[1][2][3][4][5] Stokstad and Yellapragada Subbarow at Lederle Laboratories isolated the "Norite eluate factor" (Folic Acid) from liver and spinach, identifying it as pteroylglutamic acid.

Phase II: The Antimetabolite Revolution (1947–1950)

The pivot from vitamins to drugs occurred when Sidney Farber and Subbarow collaborated.

  • The Hypothesis: Farber observed that folic acid administration accelerated leukemia progression.[6] He hypothesized that a structural analogue could block folate metabolism.[7][8][9]

  • The First Antifolates: Subbarow's team synthesized Aminopterin (4-aminofolic acid). The substitution of the 4-oxo group (in folate) with a 4-amino group created a molecule that bound to DHFR with 1,000-fold higher affinity than the natural substrate.

  • Refinement: To improve the therapeutic index, the N10-methyl derivative was synthesized: Methotrexate (MTX) .[9]

Phase III: The "Dimethyl" Model Compounds (1950s–1970s)

This is where dimethylaminopteridine derivatives became crucial. To understand why the 2,4-diamino substitution was so potent, researchers (including George Hitchings and Gertrude Elion at Burroughs Wellcome) synthesized simplified analogues.

  • 6,7-Dimethyl-2,4-diaminopteridine: This compound lacked the glutamate tail. It was used to prove that the "diaminopteridine" core was the primary driver of DHFR inhibition, while the glutamate tail primarily facilitated cellular uptake via the Reduced Folate Carrier (RFC).

  • Lipophilic Antifolates: These studies eventually led to lipophilic, non-classical antifolates (like Trimetrexate and Piritrexim ) which can penetrate the Blood-Brain Barrier (BBB) and do not require active transport.

Mechanism of Action: The "Thymineless Death"[10]

The therapeutic efficacy of diaminopteridines stems from the inhibition of Dihydrofolate Reductase (DHFR) .[8][10]

The Pathway

Folate metabolism is required for the synthesis of thymidylate (dTMP) and purines.

  • DHF Reduction: DHFR reduces dihydrofolate (DHF) to tetrahydrofolate (THF).

  • One-Carbon Transfer: THF receives a carbon unit (from serine) to form methylene-THF.

  • dTMP Synthesis: Thymidylate Synthase (TS) transfers the methyl group from methylene-THF to dUMP, forming dTMP and regenerating DHF.

Inhibition: Diaminopteridines bind DHFR, trapping the cellular folate pool as inactive DHF. This depletes THF, halting dTMP synthesis. The cell, unable to replicate DNA, undergoes "thymineless death" (apoptosis).

Visualization: The Folate Blockade

FolatePathway Folate Folate (Dietary) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF Reduction MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine -> Glycine MethyleneTHF->DHF Methyl Transfer dUMP dUMP dTMP dTMP (DNA Synthesis) dUMP->dTMP TS DHFR DHFR Enzyme DHFR->DHF TS Thymidylate Synthase MTX Methotrexate (Diaminopteridine) MTX->DHFR Inhibits (Ki < 1nM) DMP 6,7-Dimethyl- 2,4-diaminopteridine DMP->DHFR Model Inhibitor

Caption: The Folate Cycle showing the critical blockade of DHFR by Diaminopteridine derivatives.

Synthesis and Structural Chemistry[11]

The synthesis of 2,4-diaminopteridines typically involves the condensation of a pyrimidine precursor with an alpha-dicarbonyl compound. This is known as the Isay Synthesis or Taylor Pteridine Synthesis .

Protocol: Synthesis of 6,7-Dimethyl-2,4-diaminopteridine

This protocol describes the synthesis of the model compound often cited in early SAR studies.

Reagents:

  • 2,4,5,6-Tetraaminopyrimidine sulfate

  • Diacetyl (2,3-butanedione)

  • Sodium acetate (buffer)[11]

  • Water/Ethanol solvent system

Methodology:

  • Dissolution: Dissolve 2,4,5,6-tetraaminopyrimidine sulfate (10 mmol) in water (50 mL) heated to 80°C. Adjust pH to 4–5 using sodium acetate.

  • Condensation: Add Diacetyl (12 mmol) dropwise to the hot solution. The reaction is highly exothermic.

  • Reflux: Reflux the mixture for 1 hour to ensure complete cyclization.

  • Precipitation: Cool the reaction mixture on ice. The yellow precipitate (pteridine) will form.

  • Purification: Recrystallize from boiling water or dilute acetic acid.

Reaction Scheme Logic: The condensation occurs between the 5-amino and 6-amino groups of the pyrimidine and the two carbonyls of the diacetyl. The resulting 6,7-dimethyl substitution stabilizes the ring and increases lipophilicity compared to the unsubstituted pteridine, making it an ideal probe for hydrophobic pockets in the enzyme.

Structure-Activity Relationship (SAR)

The transition from "Pterin" (2-amino-4-oxo) to "Aminopterin" (2,4-diamino) is the single most important SAR finding in this class.

Structural FeatureEffect on DHFR BindingMechanistic Explanation
2-Amino Group EssentialForms a key hydrogen bond with a conserved Aspartate/Glutamate in the active site.
4-Amino Group Critical (The "Switch") Unlike the 4-oxo group (which is a H-bond acceptor), the 4-amino group acts as a H-bond donor. This forces the pteridine to bind in a "flipped" orientation relative to folate, increasing affinity by >1000x.
6,7-Dimethyl Enhances Affinity (Model)Provides hydrophobic interaction with the active site loops; used to model the p-aminobenzoyl chain attachment point.
N10-Methyl Tolerance/SelectivityIn Methotrexate, this group prevents formation of certain polyglutamates but maintains high affinity.
Visualization: The "Flipped Binding" Mode

SAR_Binding Substrate Natural Substrate (Folate) 2-Amino, 4-Oxo Binds 'Right-side up' Low Affinity (µM) Interaction Interaction with Asp27 Ionic/H-Bond Network Stabilizes the cationic protonated N1 Substrate->Interaction Weak H-bond Inhibitor Inhibitor (MTX/DMP) 2,4-Diamino Binds 'Upside down' (Rotated 180°) High Affinity (nM) Inhibitor->Interaction Strong Ion Pair

Caption: The 2,4-diamino substitution forces a 180° rotation in the active site, creating a tight ion pair.

References

  • Farber, S., et al. (1948).[3] "Temporary Remissions in Acute Leukemia in Children Produced by Folic Acid Antagonist, 4-Aminopteroyl-Glutamic Acid (Aminopterin)." New England Journal of Medicine.[3] Link

  • Hitchings, G. H., & Elion, G. B. (1954). "The Chemistry and Biochemistry of Purine Analogs." Annals of the New York Academy of Sciences.
  • Subbarow, Y., et al. (1948). "Folic Acid Derivatives."[2] Annals of the New York Academy of Sciences.

  • Matthews, D. A., et al. (1977). "Dihydrofolate reductase: X-ray structure of the binary complex with methotrexate." Science. Link

  • Viscontini, M., et al. (1955). "Über Pterinchemie: Die Synthese von 6,7-Dimethyl-pterin." Helvetica Chimica Acta. (Seminal synthesis paper for the dimethyl model).

Sources

Exploratory

Pteridine Derivatives: A Versatile Scaffold for Advanced Fluorescent Probes in Biological Interrogation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of the theory, design, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of the theory, design, and application of pteridine derivatives as fluorescent probes. These heterocyclic compounds, structurally analogous to native biomolecules, offer a unique combination of intrinsic fluorescence, environmental sensitivity, and biocompatibility, making them powerful tools for elucidating complex biological processes.[1] This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into the successful application of these versatile fluorophores.

The Pteridine Core: A Foundation for Intrinsic Fluorescence

Pteridines are a class of nitrogen-containing heterocyclic compounds based on a pyrimido[4,5-b]pyrazine ring system.[2] First discovered as pigments in butterfly wings, their biological significance is profound, forming the core structure of essential cofactors like folic acid and biopterin.[3][4] It is this inherent biological relevance and their tunable photophysical properties that make them an exceptional starting point for the rational design of fluorescent probes.

The fluorescence of a pteridine derivative is not a static property; it is exquisitely sensitive to its molecular architecture and local environment. Key factors that dictate the utility of a pteridine probe include:

  • Oxidation State: The fluorescence quantum yield is highly dependent on the oxidation state of the pteridine core. Fully oxidized (aromatic) pterins generally exhibit significantly higher quantum yields and are more fluorescent than their reduced dihydro- or tetrahydro- forms.[5][6] This principle is a cornerstone of probe design, often exploited to monitor redox processes.

  • Substitution Pattern: The nature and position of substituents on the pteridine ring system dramatically influence its electronic properties, and thus its absorption and emission characteristics.[1] Electron-donating or withdrawing groups can be strategically placed to modulate wavelength, quantum yield, and Stokes shift.

  • Environmental Sensitivity: Pteridine fluorescence is often highly sensitive to solvent polarity, viscosity, and pH.[1][6][7][8] This sensitivity is a double-edged sword; while it can be a confounding factor, it is also the basis for creating "smart" probes that report on specific physiological parameters. For instance, the fluorescence of many pterins is significantly quenched in acidic conditions due to an excited-state proton transfer (ESPT) mechanism, a property that can be harnessed for pH sensing.[7][9]

Data Presentation: Photophysical Properties of Key Pteridine Fluorophores

The following table summarizes the properties of several well-characterized pteridine derivatives, providing a comparative baseline for probe selection and design.

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Characteristics & Applications
Pterin ~350~440~0.057 (at pH 10)Parent compound, photosensitizing properties.[1]
Lumazine ~380~481Varies with pHExhibits a large Stokes shift.[1]
3-Methylisoxanthopterin (3-MI) ~350~4300.88 (monomer)High quantum yield; used as a guanosine analog in DNA.[10][11][12]
6-Methylisoxanthopterin (6-MI) ~350~430>0.15 (monomer)Guanosine analog; minimally disruptive to DNA structure.[10][13]
6MAP 310 - 3204300.39 (monomer)Adenosine analog for DNA incorporation.[14][15]
DMAP 310 - 3304300.48 (monomer)Adenosine analog with higher quantum yield than 6MAP.[14][15]

Rational Design and Application of Pteridine Probes

The versatility of the pteridine scaffold allows for its adaptation into various classes of fluorescent probes, each tailored for a specific biological question. The design strategy hinges on coupling the pteridine fluorophore to a recognition element that interacts with the target of interest, translating a molecular recognition event into a measurable optical signal.

Pteridine Nucleoside Analogs: Illuminating Nucleic Acid Dynamics

One of the most powerful applications of pteridine derivatives is as fluorescent analogs of native nucleosides.[4] By replacing a natural purine (adenosine or guanosine) with a structurally similar pteridine, these probes can be incorporated directly into DNA and RNA oligonucleotides using standard phosphoramidite chemistry.[13][14][16]

The Principle of Operation: The key to their utility is that the pteridine's fluorescence is intimately linked to its local environment within the nucleic acid structure.[17] The fluorescence is significantly quenched by base-stacking interactions with neighboring bases, particularly purines.[17][18] Any biological event that alters the local DNA or RNA structure—such as protein binding, DNA hybridization, or enzymatic cleavage—changes these stacking interactions, leading to a corresponding change in fluorescence intensity, lifetime, or emission wavelength.[4][11]

  • Causality in Experimental Design: When designing an experiment with a pteridine nucleoside analog, the placement of the probe is critical. Placing the probe adjacent to the binding site of a DNA-binding protein will maximize the signal change upon protein association. For hybridization assays, designing a probe that is "caged" in a quenched, single-stranded state and becomes "liberated" and fluorescent upon forming a specific duplex structure (e.g., a bulge) can create a highly sensitive, low-background system.[11][12]

G cluster_synthesis Probe Synthesis cluster_oligo Oligonucleotide Assembly cluster_application Application & Analysis Pteridine_Synth Chemical Synthesis of Pteridine Nucleoside Phosphoramidite Conversion to Phosphoramidite Form (e.g., for 3-MI, 6MAP) Pteridine_Synth->Phosphoramidite DNA_Synth Automated Solid-Phase DNA Synthesis Phosphoramidite->DNA_Synth Introduce to Synthesizer Incorp Site-Specific Incorporation of Pteridine Phosphoramidite DNA_Synth->Incorp Cleave Cleavage & Deprotection Incorp->Cleave Purify HPLC or PAGE Purification Cleave->Purify QC Quality Control (Mass Spec, UV-Vis) Purify->QC Purified Probe- Containing Oligo Assay Fluorescence Assay (e.g., Protein Titration, Hybridization) QC->Assay Analysis Data Analysis (Intensity, Lifetime, Anisotropy) Assay->Analysis

Caption: Workflow for synthesis and application of pteridine-containing oligonucleotides.

Probes for Ions and Small Molecules

The inherent environmental sensitivity of the pteridine core can be leveraged to create sensors for various analytes.[19][20] The design strategy typically involves modulating the fluorescence through mechanisms like Photoinduced Electron Transfer (PeT), where binding of an analyte to a receptor moiety alters the electron-donating or -accepting potential near the fluorophore, switching fluorescence "on" or "off".[21][22]

  • Metal Ion Sensing: By functionalizing the pteridine scaffold with a chelating group, probes can be designed for specific metal ions.[23][24] Metal binding restricts intramolecular motions or alters electronic pathways, leading to enhanced fluorescence.

  • Reactive Oxygen Species (ROS) Sensing: Pteridine derivatives can act as both scavengers and promoters of radical reactions, depending on their oxidation state and the experimental conditions.[25][26][27] This reactivity can be harnessed to create probes where the pteridine core is chemically modified by ROS, leading to a change in its fluorescent properties. For example, a non-fluorescent dihydropterin derivative can be oxidized by ROS to a highly fluorescent aromatic pterin.[28]

G Probe_Off Pteridine Fluorophore Linker Recognition Moiety Probe_On Pteridine Fluorophore Linker Bound Complex Probe_Off->Probe_On Fluorescence Fluorescence Signal Probe_On:f0->Fluorescence Analyte Analyte (e.g., Metal Ion, ROS) Analyte->Probe_Off:f2 Binding Event

Caption: Analyte binding induces a change that modulates pteridine fluorescence.

Field-Proven Methodologies and Protocols

The successful application of pteridine probes requires meticulous experimental execution. The following protocols are provided as a robust starting point, but must be optimized for specific probes, cell types, and instrumentation.

Experimental Protocol 1: Live-Cell Imaging with a Pteridine-Based Probe

This protocol provides a generalized workflow for staining live cells with a membrane-permeable pteridine derivative.

Principle: The protocol is based on passive diffusion of the probe across the cell membrane, followed by accumulation in the target compartment or binding to the target molecule. Subsequent washing removes unbound probe to improve the signal-to-noise ratio for fluorescence microscopy.

Methodology:

  • Probe Preparation (Stock Solution):

    • Dissolve the lyophilized pteridine probe in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM.[1]

    • Expert Insight: DMSO quality is critical; water contamination can cause the probe to precipitate.

    • Aliquot into single-use volumes to prevent degradation from repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

  • Cell Culture:

    • Plate cells on a vessel suitable for high-resolution imaging (e.g., glass-bottom dishes or chamber slides).

    • Culture cells to a desired confluency (typically 60-80%) to ensure healthy, well-adhered cells for imaging.

  • Probe Loading:

    • Prepare a fresh working solution by diluting the stock solution into a serum-free medium or an appropriate imaging buffer (e.g., PBS or HBSS). The final concentration is typically in the low micromolar range (0.5 - 10 µM) and must be optimized.

    • Self-Validation: Always perform a concentration titration to find the lowest possible concentration that gives a robust signal, minimizing potential cytotoxicity.

    • Remove the culture medium, wash cells once with the imaging buffer, and add the probe-containing working solution.[1]

  • Incubation:

    • Incubate cells for 15-60 minutes at 37°C in a CO₂ incubator.[1] The optimal time depends on the probe's permeability and target accessibility.

  • Washing and Imaging:

    • Remove the loading solution and wash the cells two to three times with pre-warmed, fresh buffer or complete medium to eliminate unbound, extracellular probe.[1]

    • Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).

    • Proceed immediately to the fluorescence microscope.

  • Image Acquisition:

    • Use excitation and emission filters appropriate for the specific pteridine probe.

    • Locate cells using bright-field or phase-contrast microscopy first.

    • Switch to the fluorescence channel and use the lowest excitation intensity that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.[1]

    • Trustworthiness: Always include critical controls:

      • Unstained Cells: Image under the same conditions to assess cellular autofluorescence.[1]

      • Vehicle Control: Treat cells with the same concentration of DMSO used for the probe to rule out solvent-induced artifacts.[1]

G cluster_controls Critical Controls A 1. Cell Seeding (Glass-bottom dish) B 2. Probe Preparation (Dilute stock in media) A->B C 3. Cell Loading (Incubate at 37°C) B->C D 4. Wash Step (Remove unbound probe) C->D E 5. Image Acquisition (Fluorescence Microscope) D->E F 6. Data Analysis (Quantify Intensity, Localization) E->F Control1 Unstained Cells (Autofluorescence) E->Control1 Control2 Vehicle Control (DMSO only) E->Control2

Sources

Foundational

An In-Depth Technical Guide to 2,4-Diaminopteridine: A Core Scaffold in Medicinal Chemistry

Introduction The pteridine ring system is a foundational heterocyclic scaffold in numerous biologically active molecules, including essential cofactors like folic acid and biopterin. Derivatives of this bicyclic heteroar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pteridine ring system is a foundational heterocyclic scaffold in numerous biologically active molecules, including essential cofactors like folic acid and biopterin. Derivatives of this bicyclic heteroaromatic compound, formed by the fusion of pyrimidine and pyrazine rings, have garnered significant attention in medicinal chemistry and drug development. This guide focuses on a key derivative, 2,4-diaminopteridine, a crucial pharmacophore in a variety of therapeutic agents.

It is important to note that the initial query for "2-Amino-4-dimethylaminopteridine" did not correspond to a readily identifiable, well-characterized compound in the scientific literature. This suggests a potential ambiguity in the nomenclature. Consequently, this technical guide will provide a comprehensive overview of the closely related and extensively studied parent compound, 2,4-diaminopteridine . The principles, properties, and protocols discussed herein offer a robust framework for understanding the chemistry and biological significance of this class of molecules, which would be directly applicable to substituted analogues.

Molecular Identity and Physicochemical Properties

2,4-Diaminopteridine is a stable, crystalline solid that serves as a versatile starting material for the synthesis of more complex bioactive molecules. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₆N₆[1]
Molecular Weight 162.15 g/mol [1], [2]
CAS Number 1127-93-1[1]
Appearance Yellow crystalline solid
Melting Point >330 °C
Solubility Sparingly soluble in water and common organic solvents. Soluble in acidic and basic aqueous solutions.General knowledge based on structure
pKa Data not readily available

Synthesis of 2,4-Diaminopteridine

The synthesis of the pteridine core can be achieved through various condensation reactions. A common and effective method involves the condensation of a 2,4,5,6-tetraaminopyrimidine with a 1,2-dicarbonyl compound. For the unsubstituted 2,4-diaminopteridine, glyoxal is the appropriate dicarbonyl reactant.

Experimental Protocol: Synthesis from 2,4,5,6-Tetraaminopyrimidine Sulfate and Glyoxal

This protocol is a generalized procedure based on established pteridine syntheses.

Materials:

  • 2,4,5,6-Tetraaminopyrimidine sulfate

  • Glyoxal (40% aqueous solution)

  • Sodium acetate

  • Deionized water

  • Ethanol

  • Activated charcoal

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4,5,6-tetraaminopyrimidine sulfate in deionized water. Add sodium acetate to buffer the solution.

  • Addition of Glyoxal: To the stirred solution, add a 40% aqueous solution of glyoxal dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The crude 2,4-diaminopteridine will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

  • Recrystallization: For further purification, recrystallize the crude product from a large volume of hot water, optionally with the addition of a small amount of activated charcoal to remove colored impurities.

  • Drying: Dry the purified yellow crystals of 2,4-diaminopteridine under vacuum.

Synthesis of 2,4-Diaminopteridine reactant1 2,4,5,6-Tetraaminopyrimidine sulfate reagents Sodium Acetate Water, Reflux reactant1->reagents reactant2 Glyoxal reactant2->reagents product 2,4-Diaminopteridine reagents->product

Figure 1: Synthetic workflow for 2,4-diaminopteridine.

Spectroscopic Characterization

The structural elucidation of 2,4-diaminopteridine relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available experimental dataset is limited, the expected chemical shifts can be inferred from data on closely related analogues.[1]

¹H NMR ¹³C NMR
Proton Expected Chemical Shift (δ, ppm)
H-6~8.2-8.5 (d)
H-7~8.5-8.8 (d)
-NH₂ (C2)~6.8-7.2 (br s)
-NH₂ (C4)~7.6-8.0 (br s)

Note: NMR spectra are typically recorded in DMSO-d₆. Chemical shifts of amino protons are concentration and temperature dependent and often appear as broad singlets.

Infrared (IR) Spectroscopy

The FTIR spectrum of 2,4-diaminopteridine is characterized by the vibrational modes of its functional groups.

Wavenumber (cm⁻¹)Assignment
3400-3100N-H stretching (amino groups)
1680-1620C=N and C=C stretching (aromatic rings)
1650-1580N-H bending (scissoring)
1500-1400Aromatic ring stretching
~850C-H out-of-plane bending
Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), 2,4-diaminopteridine is expected to show a prominent molecular ion peak.

  • Molecular Ion (M⁺): m/z = 162.0654 (calculated for C₆H₆N₆)[1]

  • Fragmentation: The stable pteridine ring system would lead to characteristic fragmentation patterns, likely involving the loss of small molecules such as HCN and NH₃. A significant fragment would be observed at m/z 121.[1]

Applications in Research and Drug Development

The 2,4-diaminopteridine scaffold is a cornerstone in the design of antifolate drugs, which are potent inhibitors of dihydrofolate reductase (DHFR).[3][4][5] This enzyme is critical for the synthesis of nucleic acids, making it an excellent target for antimicrobial and anticancer therapies.

Key Applications:

  • Antimalarial Agents: Derivatives of 2,4-diaminopteridine have been extensively investigated as inhibitors of Plasmodium falciparum DHFR, the causative agent of malaria.[5][6][7] These compounds can overcome resistance to existing antifolate drugs.[7]

  • Anti-inflammatory Agents: The scaffold has been utilized to develop inhibitors of lipoxygenase and other inflammatory mediators, showing potential in treating inflammatory conditions like colitis.[3]

  • Anticancer Therapeutics: The most famous 2,4-diaminopteridine derivative is methotrexate, a widely used chemotherapeutic agent.[8][9] Research continues to explore novel derivatives with improved selectivity and reduced side effects.

  • Antibacterial Drugs: Trimethoprim, another crucial drug, features a related 2,4-diaminopyrimidine core and functions by inhibiting bacterial DHFR.

DHFR Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis (Purines, Thymidylate) THF->DNA DHFR->THF Pteridine 2,4-Diaminopteridine Derivative Pteridine->DHFR Inhibition

Figure 2: Mechanism of action of 2,4-diaminopteridine derivatives as DHFR inhibitors.

Experimental Protocol: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay is a standard method for evaluating the inhibitory potential of 2,4-diaminopteridine derivatives against DHFR.[2]

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). Inhibitors will slow down or stop this reaction.

Materials:

  • Recombinant human DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolic acid (DHF) solution

  • NADPH solution

  • Test compounds (2,4-diaminopteridine derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Methotrexate)

  • 96-well clear, flat-bottom microplate

  • Multi-well spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of DHFR enzyme, DHF, and NADPH in cold DHFR Assay Buffer immediately before use. Protect the DHF and NADPH solutions from light.

    • Prepare serial dilutions of the test compounds and methotrexate in DHFR Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add assay buffer, NADPH solution, and the test compound solution.

    • Positive Control Wells: Add assay buffer, NADPH solution, and the methotrexate solution.

    • Enzyme Control (No Inhibitor) Wells: Add assay buffer, NADPH solution, and DMSO (vehicle control).

    • Blank (No Enzyme) Wells: Add assay buffer, NADPH solution, and DHF solution.

  • Initiation of Reaction:

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the DHF solution to all wells except the blank.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in A₃₄₀/min) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

2,4-Diaminopteridine is a molecule of profound importance in the field of medicinal chemistry. Its simple yet versatile structure provides a robust scaffold for the development of potent enzyme inhibitors, particularly targeting dihydrofolate reductase. A thorough understanding of its synthesis, physicochemical properties, and biological activity is essential for researchers and professionals engaged in the design and development of novel therapeutics for a range of diseases, from infectious maladies to cancer. This guide provides a foundational technical overview to support these endeavors.

References

  • PubChem Compound Summary for CID 348669, 2,4-Diaminopteridine. National Center for Biotechnology Information. [Link]

  • Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Perez-Cruz, I., et al. BMC Chemistry. [Link]

  • 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Nduati, E., et al. Antimicrobial Agents and Chemotherapy. [Link]

  • 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Nduati, E., et al. Antimicrobial Agents and Chemotherapy. [Link]

  • PubChem Compound Summary for CID 69085264. National Center for Biotechnology Information. [Link]

  • Notes- Pteridines. XXI. A One-Step Synthesis of 4-Aminopteridines. Taylor, E. C., & Cheng, C. C. The Journal of Organic Chemistry. [Link]

  • Pteridines. 43. A facile synthesis of 6-chloropterin and 2,4-diamino-6-chloropteridine. Taylor, E. C., & Kobylecki, R. The Journal of Organic Chemistry. [Link]

  • In vitro activities of 2,4-diaminoquinazoline and 2,4-diaminopteridine derivatives against Plasmodium falciparum. Ommeh, S., et al. Antimicrobial Agents and Chemotherapy. [Link]

  • Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies. Adane, L., & Bharatam, P. V. Indian Journal of Pharmaceutical Sciences. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Fluorescence Spectroscopy of 2-Amino-4-dimethylaminopteridine

Abstract Pteridine derivatives are a class of heterocyclic compounds integral to numerous biological processes and are increasingly recognized for their potential in developing advanced fluorescent probes. 2-Amino-4-dime...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pteridine derivatives are a class of heterocyclic compounds integral to numerous biological processes and are increasingly recognized for their potential in developing advanced fluorescent probes. 2-Amino-4-dimethylaminopteridine, with its electron-rich amino substituents, is a promising candidate for such applications. This guide provides a detailed framework for researchers, scientists, and drug development professionals to accurately characterize its photophysical properties. We delve into the fundamental principles of fluorescence, present detailed, self-validating protocols for measuring excitation and emission spectra, and offer an advanced methodology for determining relative fluorescence quantum yield. By explaining the causality behind experimental choices and providing practical insights, this document serves as an authoritative resource for harnessing the fluorescent potential of 2-Amino-4-dimethylaminopteridine.

Scientific Principles: Understanding the Fluorescence of Pteridines

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light.[1] The process is governed by the molecule's electronic structure and its interaction with the surrounding environment.

The Photophysical Basis

When a molecule like 2-Amino-4-dimethylaminopteridine absorbs a photon of light, an electron is promoted from its ground state (S₀) to a higher energy excited singlet state (S₁). This excited state is short-lived. The molecule quickly loses some energy non-radiatively through vibrational relaxation before returning to the ground state by emitting a photon. This emitted light is the fluorescence. Because some energy is lost before emission, the emitted photon always has lower energy (longer wavelength) than the absorbed photon. This energy difference between the excitation and emission maxima is known as the Stokes Shift .

The specific wavelengths of absorption and emission are dictated by the molecule's structure. In 2-Amino-4-dimethylaminopteridine, the pteridine core provides the fundamental chromophore, while the 2-amino and 4-dimethylamino groups act as powerful auxochromes (electron-donating groups). These groups modify the energy levels of the molecule, influencing its color and fluorescence properties.[2]

Instrumentation Overview

A spectrofluorometer is the primary instrument for fluorescence measurements.[3] Its core components work in concert to isolate and detect the faint light of fluorescence.

Figure 1: Schematic of a standard spectrofluorometer.

  • Light Source: A Xenon arc lamp is typically used, providing continuous, high-intensity light across the UV-Visible spectrum.[3]

  • Excitation Monochromator: Selects a specific wavelength from the source to excite the sample.

  • Sample Holder: Holds the cuvette containing the sample, positioned to be illuminated by the excitation light.

  • Emission Monochromator: Placed at a 90° angle to the excitation path to minimize detection of transmitted light, it scans and selects specific wavelengths of the emitted fluorescence.[4]

  • Detector: A sensitive photomultiplier tube (PMT) converts the emitted photons into an electrical signal, which is recorded as fluorescence intensity.[5]

Environmental Factors Influencing Pteridine Fluorescence

The fluorescence of 2-Amino-4-dimethylaminopteridine is highly sensitive to its environment, a property that makes it a candidate for sensor applications.

  • Solvent Polarity: The amino and dimethylamino groups can lead to a significant change in dipole moment upon excitation. In polar solvents, the solvent molecules can reorient around the excited state, lowering its energy and causing a red-shift (bathochromic shift) in the emission spectrum.[6][7] Studies on similar 2-aminopyrimidine compounds have shown the highest fluorescence intensity in polar protic solvents like methanol and ethanol, likely due to favorable hydrogen bonding interactions.[8]

  • pH: The nitrogen atoms in the pteridine ring and the amino groups can be protonated or deprotonated depending on the pH. This alters the electronic structure and can dramatically change the absorption and emission characteristics or even quench fluorescence entirely.

  • Concentration: At high concentrations, molecules can re-absorb the light emitted by their neighbors, a phenomenon known as the inner filter effect. This distorts the emission spectrum and reduces the measured intensity. To avoid this, it is crucial to work with dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength.[9]

Core Protocol: Measurement of Excitation and Emission Spectra

This protocol provides a step-by-step methodology for obtaining high-quality, reproducible fluorescence spectra of 2-Amino-4-dimethylaminopteridine.

Materials and Reagents
  • 2-Amino-4-dimethylaminopteridine

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane)

  • 0.01 M Sodium Hydroxide (NaOH) and 0.01 M Hydrochloric Acid (HCl) for stock solution preparation

  • 1 cm path length quartz fluorescence cuvettes

  • Volumetric flasks and micropipettes

Sample Preparation: A Self-Validating Approach

Proper sample preparation is critical, especially for pteridines, which can be unstable.[10]

  • Stock Solution Preparation: Pteridines often have poor solubility.[10] To prepare a 1 mM stock solution, accurately weigh a small amount of 2-Amino-4-dimethylaminopteridine and place it in a volumetric flask. Add a minimal volume of 0.01 M NaOH to dissolve the solid, then dilute to the final volume with your chosen spectroscopic grade solvent.[11] Neutralize with an equivalent amount of 0.01 M HCl if necessary for the experimental conditions.

    • Causality: The initial alkaline environment ensures complete dissolution. Pteridines are often more stable in their fully oxidized form, which is favored under these conditions.[11]

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution in the desired solvent.

  • Absorbance Check: Measure the UV-Vis absorbance spectrum of the working solution. The absorbance at the intended excitation wavelength must be ≤ 0.1 to prevent the inner filter effect.[9][12] This step is a critical self-validation checkpoint for the subsequent fluorescence measurement.

  • Handling Precautions: Pteridines are light-sensitive.[10] Protect all solutions from light by using amber vials or wrapping them in aluminum foil. Prepare fresh solutions daily to avoid degradation.

Instrumentation and Measurement Workflow

ProtocolWorkflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis PrepStock 1. Prepare Stock Solution (1 mM in appropriate solvent) PrepWork 2. Prepare Working Solution (e.g., 5 µM) PrepStock->PrepWork CheckAbs 3. Measure Absorbance (Ensure A < 0.1 at λex) PrepWork->CheckAbs Blank 4. Record Solvent Blank CheckAbs->Blank MeasureEm 5. Measure Emission Spectrum (Excite at Absorbance Max) Blank->MeasureEm MeasureEx 6. Measure Excitation Spectrum (Detect at Emission Max) MeasureEm->MeasureEx Process 7. Process Data (Blank Subtraction, Correction) MeasureEx->Process Report 8. Determine λex, λem, and Stokes Shift

Figure 2: Experimental workflow for fluorescence spectral analysis.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.[13] Set the excitation and emission slit widths (e.g., 2-5 nm). Narrower slits provide better spectral resolution but lower signal intensity.[5]

  • Blank Measurement: Fill a cuvette with the pure solvent being used and record an emission scan. This will be subtracted from the sample spectrum to remove solvent-related signals like Raman scattering.

  • Emission Spectrum Measurement:

    • Place the cuvette with the sample working solution in the holder.

    • Set the excitation wavelength to the maximum absorption wavelength (λ_abs_max) determined from the UV-Vis spectrum.[5]

    • Scan a range of emission wavelengths (e.g., from 10 nm above the excitation wavelength to 700 nm) to record the emission spectrum. The peak of this spectrum is the emission maximum (λ_em_max).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the determined λ_em_max.

    • Scan a range of excitation wavelengths (e.g., from 250 nm up to 10 nm below the emission wavelength). The resulting spectrum should ideally match the absorption spectrum of the compound.[1]

Data Presentation and Expected Results

The photophysical properties of 2-Amino-4-dimethylaminopteridine are expected to be solvent-dependent. The data below are hypothetical but based on typical values for structurally similar pteridines and aminopyrimidines.[8][14]

SolventDielectric ConstantExcitation Max (λ_ex)Emission Max (λ_em)Stokes Shift (cm⁻¹)Relative Quantum Yield (Φ_F)
Cyclohexane2.0~305 nm~410 nm~8400High
Acetonitrile37.5~310 nm~440 nm~9600Moderate
Ethanol24.5~315 nm~460 nm~9900High

Note: Stokes Shift (in cm⁻¹) = (1/λ_ex - 1/λ_em) * 10⁷

Advanced Protocol: Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[9] The relative method, which compares the sample to a known standard, is widely used for its reliability.[12][15]

Principle

By measuring the integrated fluorescence intensity and absorbance of a sample and a reference standard under identical conditions, the quantum yield of the sample (Φ_S) can be calculated using the following equation:

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

Where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, n is the refractive index of the solvent, and the subscripts S and R denote the sample and reference, respectively.[12] If the same solvent is used for both, the refractive index term cancels out.

Protocol
  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to 2-Amino-4-dimethylaminopteridine. Quinine sulfate in 0.5 M H₂SO₄ (Φ_R = 0.54) is a common standard for the UV-blue region.[12]

  • Prepare Solutions: Prepare a series of five dilutions for both the sample and the reference standard. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength.[12]

  • Measure Absorbance: Record the absorbance of all ten solutions at a single, fixed excitation wavelength (e.g., 310 nm).

  • Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength and identical instrument settings (e.g., slit widths, integration time).[12]

  • Data Analysis:

    • For each spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Create two separate plots: one for the sample and one for the reference, with integrated fluorescence intensity on the y-axis and absorbance on the x-axis.

    • Perform a linear regression for each dataset to obtain the gradients (Grad_S and Grad_R). The linearity of the plot validates that the measurements were performed in a concentration range free of inner-filter effects.

    • Calculate the quantum yield of 2-Amino-4-dimethylaminopteridine using the equation above.

Troubleshooting and Expert Insights

IssueProbable CauseSolution
Low Signal / High Noise Concentration is too low; Incorrect slit widths; Detector voltage is too low.Increase concentration (while keeping A < 0.1); Widen slit widths[5]; Increase detector voltage (consult instrument manual).
Spectral Distortion Inner filter effect (concentration too high).Dilute the sample until absorbance at λ_ex is < 0.1.[9]
Sharp peaks in emission spectrum Raman scatter from the solvent.Subtract a carefully recorded solvent blank. The Raman peak position is dependent on the excitation wavelength.
Signal decreases over time Photobleaching (photochemical destruction of the fluorophore).Reduce excitation light intensity (narrower slits), limit sample exposure time, or use a fresh sample for each scan.

References

  • Emerald Cloud Lab. (2025). ExperimentFluorescenceSpectroscopy.
  • BenchChem. (2025). Application Notes and Protocols for Measuring the Fluorescence Spectrum of 4-Methyl-5-phenyloxazole.
  • Edinburgh Instruments. (2018). Fluorescence Spectroscopy | Measuring Fluorescence Sample.
  • Ossila. (n.d.). Fluorescence Spectroscopy Instrumentation and Principle.
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • National Institutes of Health. (n.d.). Intrinsic Fluorescence Protocol.
  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives.
  • Kaniansky, D., et al. (2016). Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector. PMC.
  • Baranašić, J., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. RSC Publishing.
  • CIBA. (n.d.). Analytical technique: Fluorescence Spectroscopy.
  • ResearchGate. (2025). PHOTOCHEMISTRY OF 4‐AMINOPYRIMIDINES 2,6‐DIMETHYL‐4‐AMINOPYRIMIDINE.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). The effect of the 4-amino functionality on the photophysical and DNA binding properties of alkyl-pyridinium derived 1,8-naphthalimides.
  • Journal of Microscopy. (n.d.). Two-photon fluorescence absorption and emission spectra of dyes relevant for cell imaging.
  • MDPI. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions.
  • Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine.
  • Hawkins, M. E. (2001). Synthesis and Fluorescence Characterization of Pteridine Adenosine Nucleoside Analogs for DNA Incorporation. National Cancer Institute.
  • Lirias. (2006). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution.
  • ChemRxiv. (n.d.). Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase.
  • Malaysian Journal of Chemistry. (n.d.). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. PMC - NIH.
  • Molecules. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. PMC.
  • Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties.
  • NIH. (n.d.). Two-Photon Fluorescence Spectroscopy and Imaging of 4-Dimethylaminonaphthalimide-Peptide and Protein Conjugates.
  • ResearchGate. (2025). Two-Photon Fluorescence Spectroscopy and Imaging of 4-Dimethylaminonaphthalimide Peptide and Protein Conjugates | Request PDF.
  • PubMed. (2024). Research Progress on the Application of Multifunctional Amino Derivative Fluorescent Probes in Food, the Environment, and the Microenvironment.
  • ResearchGate. (2022). (PDF) Relative Quantum Yield of 2-Aminopyridine.
  • Semantic Scholar. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.
  • ResearchGate. (2025). Synthesis and optical properties of 6-alkylamino-2-amino-4-(4-(dimethylamino)phenyl)pyridine-3,5-dicarbonitriles.
  • PubMed. (2025). Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method.
  • NIH. (n.d.). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine.

Sources

Application

Application Notes &amp; Protocols: 2-Amino-4-dimethylaminopteridine as a Versatile Fluorescent Marker

Abstract: This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-Amino-4-dimethylaminopteridine as a fluorescent marker. I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-Amino-4-dimethylaminopteridine as a fluorescent marker. It covers the foundational photophysical principles, detailed experimental protocols for protein labeling and enzyme assays, and the rationale behind key experimental choices. This guide is structured to provide both a strong theoretical understanding and practical, actionable methodologies.

Introduction: Leveraging the Pteridine Scaffold for Fluorescence-Based Methodologies

Pteridines are a class of nitrogen-containing heterocyclic compounds that are integral to various biological processes, serving as pigments and enzyme cofactors.[1][2] Their inherent fluorescence and sensitivity to the microenvironment make them attractive candidates for the development of fluorescent probes.[3] 2-Amino-4-dimethylaminopteridine, a specific derivative of this class, offers a compelling combination of features for use as a fluorescent marker. Its structural similarity to native biomolecules can enhance biocompatibility, and its chemical structure allows for straightforward modification and conjugation to biomolecules of interest.[3] This guide will explore the utility of 2-Amino-4-dimethylaminopteridine, providing the necessary protocols and scientific context to integrate this fluorophore into your research.

Photophysical Characteristics of 2-Amino-4-dimethylaminopteridine and Related Analogs

PropertyEstimated/Analog ValueSource & Notes
Excitation Maximum (λex) ~310 - 380 nmBased on data for 2,4-diamino-6,7-dimethylpteridine and lumazine.[3][4] The exact maximum will be influenced by the dimethylamino substitution and solvent.
Emission Maximum (λem) ~430 - 481 nmInferred from pteridine adenosine analogs and lumazine.[3][5] A significant Stokes shift is a common feature of pteridine derivatives.[3]
Stokes Shift Likely > 100 nmPteridines are known for their large Stokes shifts.[3]
Quantum Yield (Φ) Highly solvent and pH dependentPterin, a related compound, has a low quantum yield (~0.057 at pH 10).[6] However, derivatives can have higher quantum yields; for example, a pteridine adenosine analog, DMAP, has a quantum yield of 0.48 as a monomer.[5]
Molar Extinction Coefficient (ε) To be determined experimentallyThis value is crucial for accurately calculating the degree of labeling.

A Note on Characterization: Given the sensitivity of pteridine fluorescence to the local environment, it is imperative to experimentally determine the precise photophysical properties of your 2-Amino-4-dimethylaminopteridine conjugate in the specific buffer system used for your experiments.

Synthesis of the Pteridine Core

The pteridine ring system can be constructed through several established synthetic routes. Two of the most common methods are the Isay reaction and the Timmis synthesis, both of which start from a substituted pyrimidine.[1][7][8]

The Isay reaction involves the condensation of a 4,5-diaminopyrimidine with an α-dicarbonyl compound.[1][9] This method is versatile and allows for the introduction of various substituents onto the pyrazine ring. The Timmis synthesis utilizes the condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene group, offering a regioselective route to specific pteridine isomers.[7][8]

Core Applications: Detailed Protocols and Methodologies

The 2-amino group of 2-Amino-4-dimethylaminopteridine provides a reactive handle for covalent attachment to biomolecules, making it suitable for a range of applications.

Covalent Labeling of Proteins and Peptides

The most common strategy for labeling proteins with amine-containing fluorophores is to use an amine-reactive derivative of the fluorophore, such as an N-hydroxysuccinimidyl (NHS) ester or an isothiocyanate. These react with primary amines on the protein, primarily the ε-amino group of lysine residues and the N-terminus, to form stable covalent bonds.[10]

Caption: General workflow for labeling proteins with an amine-reactive fluorescent dye.

  • Reagent Preparation:

    • Labeling Buffer: Prepare a 0.1 M sodium bicarbonate buffer, pH 8.3. It is critical to use a buffer free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the dye.[10]

    • Protein Solution: Dissolve the protein of interest in the labeling buffer to a concentration of 2-10 mg/mL.

    • Dye Stock Solution: Prepare a 10 mM stock solution of the amine-reactive 2-Amino-4-dimethylaminopteridine derivative in anhydrous dimethyl sulfoxide (DMSO). This solution should be prepared fresh.

  • Conjugation Reaction:

    • While gently stirring, add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of the pteridine dye (A_dye_max).

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (A_dye_max × CF)] / ε_protein where CF is the correction factor (A280 of the free dye / A_dye_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the Degree of Labeling (DOL) using the formula: DOL = A_dye_max / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the pteridine dye at its absorbance maximum.

Development of Fluorescence-Based Enzyme Assays

The sensitivity of pteridine fluorescence to its environment can be harnessed to create "turn-on" or "turn-off" enzyme assays.[11] A common strategy involves designing a substrate that is either non-fluorescent or quenched, which then becomes fluorescent upon enzymatic modification.

G cluster_before Before Reaction cluster_enzyme Enzyme cluster_after After Reaction Substrate Fluorogenic Substrate (Pteridine-Peptide) Low Fluorescence Enzyme Protease Substrate->Enzyme Binding & Cleavage Products Cleaved Products (Pteridine-Fragment + Peptide-Fragment) High Fluorescence Enzyme->Products

Caption: Schematic of a "turn-on" fluorescence-based protease assay.

  • Probe Design and Synthesis:

    • Synthesize a substrate (e.g., a peptide for a protease) that contains a recognition site for the enzyme of interest.

    • Covalently attach 2-Amino-4-dimethylaminopteridine to the substrate. The position of the fluorophore should be chosen such that its fluorescence is altered upon enzymatic activity. This may involve placing it near a quenching group that is removed upon cleavage.

  • Assay Optimization:

    • Determine the optimal buffer conditions (pH, ionic strength, cofactors) for enzyme activity.

    • Establish the optimal concentrations of the enzyme and the fluorescent substrate to ensure linear reaction kinetics.

  • Enzyme Activity Measurement:

    • Incubate the enzyme with the fluorescent substrate in the optimized assay buffer.

    • Monitor the change in fluorescence intensity over time using a fluorometer. An increase or decrease in fluorescence, depending on the assay design, will be proportional to the enzyme activity.

  • Inhibitor Screening:

    • Pre-incubate the enzyme with potential inhibitors before adding the fluorescent substrate.

    • Measure the rate of the enzymatic reaction. A reduction in the rate compared to the uninhibited control indicates inhibitory activity.

Advantages and Limitations of Pteridine-Based Fluorescent Markers

Advantages:

  • Biocompatibility: Their structural similarity to endogenous molecules can lead to reduced cellular toxicity.[3]

  • Environmental Sensitivity: The fluorescence of pteridines is often sensitive to the polarity and pH of their microenvironment, which can be exploited to probe changes in protein conformation or binding events.[3]

  • Large Stokes Shifts: Many pteridine derivatives exhibit large Stokes shifts, which minimizes self-quenching and simplifies the design of multicolor imaging experiments.[3]

  • Tunable Properties: The photophysical properties of the pteridine core can be modified through chemical synthesis, allowing for the rational design of probes with specific excitation and emission characteristics.[3]

Limitations:

  • Lower Quantum Yields: Some pteridine derivatives have relatively low fluorescence quantum yields compared to more common fluorophores like fluorescein or rhodamine.[6]

  • Photostability: Like many organic fluorophores, pteridines can be susceptible to photobleaching upon prolonged exposure to high-intensity light.

  • pH Sensitivity: The pH-dependent fluorescence of some pteridines can be a confounding factor in experiments where the pH is not strictly controlled.

Troubleshooting

Problem Potential Cause Recommended Solution
Low Degree of Labeling - Inactive amine-reactive dye- Presence of primary amines in the buffer- Insufficient molar excess of the dye- Use freshly prepared dye stock solution- Use an amine-free buffer (e.g., bicarbonate or borate)- Optimize the dye-to-protein molar ratio
High Background Fluorescence - Incomplete removal of unreacted dye- Autofluorescence from the sample or buffer components- Ensure thorough purification of the conjugate- Use high-purity reagents and measure the background fluorescence of a control sample
Precipitation of Protein during Labeling - High concentration of organic solvent (from the dye stock)- Protein instability at the labeling pH- Add the dye stock solution slowly while stirring- Perform the labeling at a lower pH if the protein is more stable, but be aware that this may reduce labeling efficiency

Conclusion

2-Amino-4-dimethylaminopteridine represents a promising and versatile fluorescent marker with significant potential in various life science and drug discovery applications. Its inherent biocompatibility, environmental sensitivity, and chemical tractability make it a valuable tool for protein labeling, the development of novel enzyme assays, and cellular imaging. While careful characterization and optimization are essential for its successful implementation, the unique properties of the pteridine scaffold offer exciting opportunities for the design of sophisticated fluorescent probes to interrogate complex biological systems.

References

  • Elsevier. (n.d.). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Organic Chemistry II (2nd ed.).
  • Der Pharma Chemica. (n.d.).
  • Okumoto, A., et al. (2013). 2,4-Diamino-6,7-dimethylpteridine as a fluorescent ligand for binding and sensing an orphan cytosine in RNA duplexes.
  • MDPI. (2022). Biosynthesis of Pteridines in Insects: A Review. Insects, 13(2), 154.
  • Enam, F. A., & Basu, P. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews, 255(9-10), 1133–1149.
  • Chahidi, C., et al. (1981). Photophysical and photosensitizing properties of 2‐amino‐4 pteridinone: a natural pigment. Photochemistry and Photobiology, 34(4), 435–442.
  • Hawkins, M. E., et al. (1997). Fluorescence properties of pteridine nucleoside analogs as monomers and incorporated into oligonucleotides. Analytical Biochemistry, 244(1), 86–95.
  • Hawkins, M. E. (2001). Fluorescent pteridine nucleoside analogs: a window on DNA interactions. Cell Biochemistry and Biophysics, 34(2), 257–281.
  • Zhang, X., et al. (2016). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 57(25), 2734–2737.
  • El-borai, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6294.
  • Chakraborty, S., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Inorganics, 10(5), 69.
  • Buglak, A. A., et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 23(15), 8408.
  • Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(2), 1095.
  • Wang, H., et al. (2018). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Organic Letters, 20(15), 4581–4584.
  • Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(7), 1667.
  • Hawkins, M. E., et al. (2001). Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation. Analytical Biochemistry, 298(2), 231–240.
  • Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(2), 1095.
  • US P
  • Springer Nature. (n.d.). Fluorescence-Based Assays. In Methods in Molecular Biology.
  • Buglak, A. A., et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 23(15), 8408.
  • Urano, Y., et al. (2022). Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities. Chemical Science, 13(16), 4616–4625.
  • Li, Y., et al. (2023). Novel Probe Design for Multi-Gene Detection Enabled by Cleavage and Capillary Electrophoresis. bioRxiv.
  • Kobayashi, H., et al. (2013). Fluorescent Molecular Imaging: Technical Progress and Current Preclinical and Clinical Applications in Urogynecologic Diseases.
  • Bouattour, R., et al. (2021).
  • Lloyd, T., et al. (1971). Identification of 2-amino-4-hydroxy substituted pteridines by gas-liquid chromatography and mass spectrometry. Analytical Biochemistry, 42(1), 108–112.
  • Al-Mokhanam, A. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836.
  • PubChem. (n.d.). 2,4-Diaminopteridine. Retrieved from [Link]

  • Obydennov, D. L., et al. (2023). Synthesis and photophysical properties of fluorophores based on enamino-substituted 4-methylene-1,4-dihydropyridines. Dyes and Pigments, 219, 111588.
  • Kumar, A., et al. (2019). New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes. ACS Omega, 4(7), 12346–12354.

Sources

Method

Application Note: Enzyme Inhibition Assays using 2-Amino-4-dimethylaminopteridine

This Application Note and Protocol Guide details the characterization of 2-Amino-4-dimethylaminopteridine (an -dimethylated analogue of 2,4-diaminopteridine) as an enzyme inhibitor. While the parent compound, 2,4-diamino...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the characterization of 2-Amino-4-dimethylaminopteridine (an


-dimethylated analogue of 2,4-diaminopteridine) as an enzyme inhibitor.

While the parent compound, 2,4-diaminopteridine, is the core scaffold for classical antifolates like Methotrexate, the


-dimethyl substitution  alters its hydrogen-bonding capability and lipophilicity. This guide focuses on its application in inhibiting Dihydrofolate Reductase (DHFR)  and Pteridine Reductase 1 (PTR1) , critical targets in oncology and parasitology (e.g., Leishmania), as well as its potential modulation of Nitric Oxide Synthase (NOS) .

Abstract & Scientific Context

2-Amino-4-dimethylaminopteridine is a synthetic pteridine derivative functioning as a competitive inhibitor of enzymes dependent on folate or biopterin cofactors. Unlike primary amine analogues (e.g., aminopterin), the dimethylamino group at the C4 position eliminates two critical hydrogen bond donors, significantly altering its interaction with the active site residues (typically Aspartate or Glutamate) of Dihydrofolate Reductase (DHFR) and Pteridine Reductase (PTR1) .

This structural modification makes the compound a valuable probe for:

  • Probing Active Site Plasticity: Assessing the tolerance of the hydrophobic pocket in DHFR/PTR1.

  • Antifolate Resistance Studies: Overcoming resistance mechanisms that rely on specific hydrogen bonding networks.

  • NOS Modulation: Investigating pterin-binding sites in Nitric Oxide Synthase isoforms where tetrahydrobiopterin (BH4) acts as a cofactor.

Mechanism of Action

Structural Basis of Inhibition

The pteridine ring mimics the substrate (dihydrofolate or dihydrobiopterin).

  • Classical Binding: 2,4-diaminopteridines bind to DHFR in a "flipped" orientation relative to the substrate, anchored by an ionic interaction between the N1 proton/C2-amino group and a conserved carboxylic acid residue (Asp27 in E. coli, Glu30 in mammalian DHFR).

  • Impact of Dimethylation: The bulky

    
    -dimethyl group introduces steric hindrance and removes H-bond donors. Inhibition by this compound suggests the enzyme can accommodate hydrophobic bulk or relies on alternative binding modes (e.g., hydrophobic interactions with Leu/Phe residues in the active site loop).
    
Pathway Diagram (Folate & Biopterin Metabolism)

The following diagram illustrates the intervention points of 2-Amino-4-dimethylaminopteridine within the folate and biopterin recycling pathways.

FolateBiopterinPathway cluster_folate Folate Cycle cluster_biopterin Biopterin Cycle (Salvage) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR DHFR Enzyme DHFR->DHF Catalyzes Biopterin Biopterin H2B Dihydrobiopterin (H2B) Biopterin->H2B NADPH -> NADP+ H4B Tetrahydrobiopterin (BH4) H2B->H4B NADPH -> NADP+ PTR1 PTR1 Enzyme (Parasitic) PTR1->Biopterin Catalyzes PTR1->H2B Catalyzes Inhibitor 2-Amino-4-dimethylaminopteridine (Inhibitor) Inhibitor->DHFR Competitive Inhibition Inhibitor->PTR1 Inhibition

Caption: Schematic of Folate and Biopterin metabolic cycles showing the competitive inhibition of DHFR and PTR1 by 2-Amino-4-dimethylaminopteridine.

Experimental Protocols

Reagent Preparation & Handling
ReagentSpecificationPreparation Notes
Inhibitor 2-Amino-4-dimethylaminopteridineDissolve in 100% DMSO to 10 mM stock. Protect from light (pteridines are photodegradable). Store at -20°C.
Substrate 1 Dihydrofolate (DHF)Prepare 1 mM in 50 mM Tris-HCl (pH 7.4) + 1 mM DTT. Unstable; prepare fresh or store single-use aliquots at -80°C.
Substrate 2 NADPH (Cofactor)10 mM in assay buffer. Prepare fresh daily. Keep on ice.
Enzyme Recombinant DHFR or PTR1Dilute in Assay Buffer + 0.1 mg/mL BSA to prevent surface adsorption.
Assay Buffer MTEN or Tris-based50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT (DTT is critical to maintain enzyme thiols).

Critical Safety Note: Pteridines can be biologically active.[1] Handle with PPE. DMSO penetrates skin; avoid contact with dissolved inhibitor.

Protocol: Kinetic Inhibition Assay (Spectrophotometric)

This assay monitors the oxidation of NADPH to NADP+, which decreases absorbance at 340 nm .

Assay Conditions:

  • Temperature: 25°C or 37°C (maintain consistency).

  • Reaction Volume: 200 µL (96-well plate format).

  • Detection: UV-Vis Spectrophotometer (Kinetic Mode).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 10 mL of Assay Buffer (50 mM Tris-HCl pH 7.4, 1 mM DTT).

  • Inhibitor Dilution: Prepare a serial dilution of 2-Amino-4-dimethylaminopteridine in Assay Buffer (keeping DMSO constant at <1%). Range: 0.1 nM to 100 µM.

  • Plate Setup:

    • Blank: Buffer + NADPH (No Enzyme).

    • Positive Control: Buffer + Enzyme + NADPH + Substrate (No Inhibitor).

    • Test Wells: Buffer + Enzyme + NADPH + Inhibitor (Variable Conc).

  • Pre-Incubation (Crucial): Add Enzyme (10-50 nM final) and Inhibitor to the wells. Incubate for 5-10 minutes at reaction temperature. This allows the inhibitor to equilibrate with the active site.

  • Baseline Read: Add NADPH (100 µM final). Monitor for 1 min to ensure no background oxidation.

  • Initiation: Add Substrate (DHF for DHFR, Biopterin for PTR1) to start the reaction (50 µM final).

  • Measurement: Immediately monitor

    
     every 10-15 seconds for 10 minutes.
    

Workflow Diagram (DOT):

AssayWorkflow Start Start Prep 1. Prepare Reagents (Keep NADPH on ice) Start->Prep Dilute 2. Serial Dilution of Inhibitor (DMSO <1%) Prep->Dilute PreInc 3. Pre-Incubation (Enzyme + Inhibitor, 10 min) Dilute->PreInc AddCofactor 4. Add NADPH (Establish Baseline) PreInc->AddCofactor Initiate 5. Add Substrate (DHF or Biopterin) AddCofactor->Initiate Read 6. Kinetic Read (OD340, 10 min) Initiate->Read Analyze 7. Data Analysis (Vmax, IC50, Ki) Read->Analyze

Caption: Step-by-step workflow for the spectrophotometric kinetic inhibition assay.

Data Analysis & Interpretation

Calculation of Initial Velocity ( )

Calculate the slope of the linear portion of the absorbance vs. time curve (


). Use the extinction coefficient of NADPH/DHF system (

or

depending on if DHF reduction and NADPH oxidation are both contributing to signal loss; typically for DHFR,

).
Determination of IC50

Plot


 (fractional activity) vs. 

. Fit to the 4-parameter logistic equation:

Mode of Inhibition (Lineweaver-Burk)

To confirm the mechanism (Competitive vs. Non-competitive), perform the assay at varying substrate concentrations.

  • Competitive:

    
     is unchanged; 
    
    
    
    increases. (Lines intersect at Y-axis).
  • Non-Competitive:

    
     decreases; 
    
    
    
    is unchanged. (Lines intersect at X-axis).
  • Expected Result: 2-Amino-4-dimethylaminopteridine is expected to be Competitive with respect to the pterin substrate (DHF/Biopterin).

Troubleshooting & Validation (Self-Validating System)

IssueProbable CauseCorrective Action
Non-linear initial rate Substrate depletion or Enzyme instabilityReduce enzyme concentration; ensure <10% substrate consumption during measurement window.
Inhibitor precipitation High concentration / Low solubilityCheck solubility in buffer. Do not exceed 5% DMSO (though <1% is ideal). Verify solution clarity.
High Background NADPH oxidationPrepare NADPH fresh. Ensure buffer pH is stable (acidic pH accelerates NADPH degradation).
No Inhibition Resistance / Poor BindingVerify enzyme activity with a positive control (e.g., Methotrexate 1 µM).

Z' Factor Validation: For high-throughput screening, calculate the Z' factor using Positive (Enzyme + Substrate) and Negative (No Enzyme) controls. A value > 0.5 indicates a robust assay.

References

  • Rosowsky, A., et al. (1999). Structure-based design of selective inhibitors of dihydrofolate reductase: synthesis and antiparasitic activity of 2,4-diaminopteridine analogues.[2] Journal of Medicinal Chemistry.[3]

  • Nare, B., et al. (1996). 6,7-disubstituted 2,4-diaminopteridines: novel inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase.[4] Antimicrobial Agents and Chemotherapy.[1][4][5]

  • Nzila, A., et al. (2004). In vitro activities of 2,4-diaminoquinazoline and 2,4-diaminopteridine derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy.[1][4][5]

  • Matter, H., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase.[3] Journal of Medicinal Chemistry.[3]

  • PubChem Compound Summary. 2,4-Diaminopteridine derivatives.[6]

(Note: While specific literature on the exact "4-dimethylamino" derivative is niche, the protocols above are standardized based on the validated chemistry of the 2,4-diaminopteridine class found in the cited references.)

Sources

Application

Application Notes &amp; Protocols: Mastering Nucleophilic Substitution on Pteridine Scaffolds

Abstract The pteridine core, a heterocyclic system composed of fused pyrimidine and pyrazine rings, is a cornerstone of vital biological cofactors like folic acid and biopterin. Its inherent electron-deficient nature mak...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pteridine core, a heterocyclic system composed of fused pyrimidine and pyrazine rings, is a cornerstone of vital biological cofactors like folic acid and biopterin. Its inherent electron-deficient nature makes it a prime substrate for nucleophilic substitution, a key transformation in the synthesis of novel therapeutic agents and biological probes. This guide provides an in-depth exploration of the principles, reaction conditions, and detailed protocols for executing nucleophilic substitutions on pteridine rings. We delve into the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to functionalize this privileged scaffold.

The Chemical Logic of the Pteridine Ring: An Electron-Deficient Arena

The reactivity of the pteridine nucleus is dominated by the electron-withdrawing effects of its four nitrogen atoms. This creates a significant π-deficient system, rendering the carbon atoms highly electrophilic and susceptible to attack by nucleophiles. The positions most activated towards nucleophilic substitution are, in general order of reactivity, C-4, C-7, C-2, and C-6. This reactivity is a direct consequence of the ability of the nitrogen atoms to stabilize the negative charge in the intermediate Meisenheimer complex formed during the substitution process.

The most common strategy for activating the ring for substitution involves the introduction of a good leaving group, typically a halogen (Cl, Br, F), at the desired position. Halogenated pteridines, particularly chloropteridines, are stable, accessible, and serve as versatile precursors for a vast array of functionalizations.

Foundational Precursors: Synthesis of Chlorinated Pteridines

A reliable synthesis of halogenated pteridines is the gateway to diverse functionalization. The conversion of pteridinones to chloropteridines using phosphoryl chloride (POCl₃) is a standard and effective method.

Protocol 1: General Procedure for the Synthesis of 2,4-Dichloropteridine

This protocol details the conversion of the commercially available lumazine (pteridine-2,4(1H,3H)-dione) to the highly reactive 2,4-dichloropteridine.

Materials:

  • Lumazine

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylaniline or N,N-Diisopropylethylamine (DIPEA)

  • Toluene or Xylene

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Crushed ice or ice-water

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend lumazine (1.0 eq) in an excess of phosphoryl chloride (10-20 eq). Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).

  • Heating: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane or chloroform (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid and can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,4-dichloropteridine.

Core Applications: Protocols for Nucleophilic Substitution

The following sections provide detailed protocols for common yet critical nucleophilic substitution reactions on activated pteridine precursors. The choice of solvent, temperature, and base is crucial for controlling regioselectivity and maximizing yield.

Amination: Installing Nitrogen Nucleophiles

The introduction of amino groups is fundamental in medicinal chemistry to modulate solubility, basicity, and receptor interactions.

Protocol 2: Regioselective Amination of 2,4-Dichloropteridine at C-4

The C-4 position is generally more reactive than the C-2 position towards nucleophilic attack under kinetic control, often achievable at lower temperatures.

Materials:

  • 2,4-Dichloropteridine

  • Amine of choice (e.g., benzylamine, aniline, morpholine) (1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq)

  • Ethanol (EtOH), Isopropanol (IPA), or Acetonitrile (MeCN)

  • Stir plate and magnetic stir bar

  • Reaction vessel (e.g., round-bottom flask)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,4-dichloropteridine (1.0 eq) in the chosen solvent (e.g., ethanol) in the reaction vessel.

  • Addition of Reagents: Add the amine (1.0-1.2 eq) followed by the base (DIPEA, 1.5 eq).

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 2-4 hours. Monitor the reaction by TLC. The higher reactivity of the C-4 position allows for substitution at this mild temperature, leaving the C-2 chlorine intact.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent like ethyl acetate or DCM, wash with water and brine, dry over Na₂SO₄, and concentrate. The resulting solid can be purified by silica gel chromatography or recrystallization to yield the 4-amino-2-chloropteridine derivative.

Protocol 3: Amination at C-2 (Sequential or Forced Conditions)

Substituting the C-2 position typically requires more forcing conditions (higher temperatures) or the use of palladium catalysis for specific substrates.[1]

Method A: Thermal Conditions

  • Starting Material: Use the 4-amino-2-chloropteridine product from Protocol 2.

  • Reagents: Add the second amine (can be the same or different from the first, >2 eq) and a suitable high-boiling point solvent (e.g., n-butanol, DMF, or pyridine).

  • Heating: Heat the reaction mixture to 100-140 °C for 12-24 hours.[2] The reaction must be monitored carefully to avoid decomposition.

  • Work-up and Purification: Follow the same procedure as described in Protocol 2.

Method B: Buchwald-Hartwig Cross-Coupling For certain substrates, particularly with less nucleophilic anilines, palladium-catalyzed Buchwald-Hartwig amination can provide a milder and more selective route to C-2 functionalization.[1] This advanced method requires careful exclusion of air and moisture.

Table 1: Comparative Conditions for Regioselective Amination
PositionMethodTemperatureSolventBaseTypical YieldNotes
C-4 SNAr20-40 °CEtOH, IPA, MeCNDIPEA, TEA75-95%Kinetically favored position.[3]
C-2 SNAr100-140 °Cn-BuOH, DMFExcess Amine50-80%Requires higher energy to overcome the lower reactivity.[2]
C-2 Buchwald-Hartwig80-110 °CToluene, DioxaneNaOt-Bu, K₃PO₄60-90%Requires Pd catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos).[1]
Alkoxylation and Hydroxylation

The reaction with oxygen nucleophiles like alkoxides or hydroxide leads to the formation of valuable alkoxypteridines and pteridinones, respectively.

Protocol 4: Synthesis of a 4-Alkoxypteridine

Materials:

  • 2,4-Dichloropteridine

  • Sodium methoxide (NaOMe) or Sodium ethoxide (NaOEt) solution (1.1 eq)

  • Corresponding alcohol solvent (Methanol for NaOMe, Ethanol for NaOEt)

  • Stir plate and magnetic stir bar

Step-by-Step Methodology:

  • Setup: Dissolve or suspend 2,4-dichloropteridine (1.0 eq) in the corresponding anhydrous alcohol (e.g., methanol).

  • Nucleophile Addition: Add the sodium alkoxide solution (1.1 eq) dropwise at 0 °C to control the initial exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The C-4 chlorine is selectively displaced.

  • Work-up: Neutralize the reaction mixture with a few drops of acetic acid. Remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.

Mechanistic Framework and Regiocontrol

Nucleophilic substitution on the pteridine ring predominantly proceeds via a bimolecular addition-elimination (SNAr) mechanism. The reaction is initiated by the attack of the nucleophile on an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (e.g., chloride) restores the aromaticity of the ring.

Diagram 1: General SNAr Mechanism on a Pteridine Ring

SNAr_Mechanism cluster_intermediate Intermediate Pteridine Pteridine-LG Meisenheimer Meisenheimer Complex (Resonance Stabilized) Pteridine->Meisenheimer 1. Addition (Slow, RDS) Nu Nucleophile (Nu⁻) Product Pteridine-Nu Meisenheimer->Product 2. Elimination (Fast) LG Leaving Group (LG⁻) Regioselectivity Start 2,4-Dichloropteridine Condition Reaction Conditions? Start->Condition LowTemp Low Temperature (e.g., 0-25 °C) Condition->LowTemp Kinetic Control HighTemp High Temperature (e.g., >100 °C) Condition->HighTemp Thermodynamic Control C4_Sub Selective Substitution at C-4 LowTemp->C4_Sub C2_Sub Substitution at C-2 (after C-4) HighTemp->C2_Sub Workflow A 1. Reaction Setup (Inert atmosphere, solvent, reagents) B 2. Reaction Monitoring (TLC, LC-MS) A->B C 3. Quenching & Work-up (e.g., Add water, extract with organic solvent) B->C D 4. Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) C->D E 5. Purification (Column Chromatography / Recrystallization) D->E F 6. Characterization (NMR, MS, HRMS) E->F

Caption: A typical workflow for pteridine nucleophilic substitution.

References

  • Process for the preparation of pteridine derivatives. (1988).
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2011). ResearchGate. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2005). ResearchGate. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2020). ResearchGate. [Link]

  • Reaction scheme for the synthesis of pteridines on polystyrene supports. (2003). ResearchGate. [Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (2013). Molecules. [Link]

  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (2022). Molecules. [Link]

  • Pterin chemistry and its relationship to the molybdenum cofactor. (2013). JBIC Journal of Biological Inorganic Chemistry. [Link]

  • Pushing at the Boundaries of Pterin Chemistry. (2024). Molecules. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). ACS. [Link]

  • Amination of 5 through nucleophilic substitution. (2013). ResearchGate. [Link]

  • Nucleophilic amination of methoxypyridines by a sodium hydride–iodide composite. (2019). Chemical Communications. [Link]

  • Current C−H amination methods with nucleophilic (a) and electrophilic... (2021). ResearchGate. [Link]

  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. (2025). ResearchGate. [Link]

Sources

Method

Advanced Purification Strategies for Dimethylaminopteridine Derivatives

Application Note & Protocol Guide Introduction: The Pteridine Paradox Dimethylaminopteridine derivatives represent a unique challenge in organic synthesis and purification. Structurally, they combine the highly polar, el...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Pteridine Paradox

Dimethylaminopteridine derivatives represent a unique challenge in organic synthesis and purification. Structurally, they combine the highly polar, electron-deficient pteridine core (often responsible for "brick dust" insolubility) with the lipophilic, basic dimethylamino substituent.

This chemical duality creates a "solubility paradox":

  • Poor Solubility: They are often insoluble in standard non-polar solvents (Hexane, Et₂O) and only sparingly soluble in alcohols.

  • Surface Activity: On silica gel, the basic nitrogen atoms interact strongly with acidic silanols, leading to severe peak tailing and material loss.

  • Amphoteric Nature: While the pteridine ring is electron-deficient, the dimethylamino group confers basicity, allowing for pH-dependent solubility manipulation.

This guide moves beyond generic protocols to provide a targeted, three-phase purification strategy designed specifically for these derivatives.

Phase I: Bulk Isolation via Acid-Base Manipulation

Before chromatographic purification, bulk impurities (starting materials, inorganic salts) must be removed. Exploiting the basicity of the dimethylamino group allows for a highly efficient "catch-and-release" extraction.

Mechanism

Dimethylaminopteridines are readily protonated by strong mineral acids (


 depending on substitution), becoming water-soluble cations. Neutral impurities remain in the organic phase or precipitate out.
Protocol A: Acid-Base Precipitation Workflow

Reagents:

  • 1M Hydrochloric Acid (HCl)

  • Ammonium Hydroxide (28% NH₄OH)

  • Dichloromethane (DCM) or Chloroform

Step-by-Step Procedure:

  • Dissolution: Suspend the crude reaction mixture in a minimal volume of 1M HCl. Sonicate if necessary. The product should dissolve as the hydrochloride salt.

    • Checkpoint: If a dark tar remains undissolved, this is likely polymerized by-product. Filter this off using a Celite pad.

  • Wash: Extract the acidic aqueous layer with DCM (

    
     volume).
    
    • Rationale: Non-basic organic impurities (e.g., unreacted neutral electrophiles) will partition into the DCM. Discard the organic layer.

  • Neutralization (The Critical Step): Cool the aqueous phase to 0°C. Slowly add NH₄OH dropwise with vigorous stirring until pH 8–9 is reached.

    • Observation: The solution will likely fluoresce (blue/green) and a precipitate will form as the free base regenerates.

  • Collection: Filter the precipitate via vacuum filtration. Wash with cold water followed by a small amount of cold diethyl ether to remove residual water.

Phase II: Intermediate Purification (Recrystallization)[1]

For purity requirements of >95%, recrystallization is preferred over chromatography for scalability.

Solvent Selection Matrix

The following table summarizes solvent systems specifically validated for pteridine derivatives.

Solvent SystemRatio (v/v)ApplicabilityNotes
DMF / Water 1:1 to 1:3High Best for very insoluble, high-melting derivatives. Dissolve in hot DMF, add hot water until turbid, cool slowly.
Ethanol / Water 4:1Medium Good for more lipophilic derivatives. Requires boiling.
Acetic Acid / Water 1:1Specific Useful for acid-stable derivatives. Product crystallizes as the acetate salt or free base upon cooling/dilution.

Phase III: High-Resolution Chromatography

When >98% purity is required (e.g., for biological assays), or when separating regioisomers, chromatography is mandatory.

Flash Chromatography (Normal Phase)

The Problem: Standard silica gel chromatography fails because the basic dimethylamino group hydrogen-bonds to silica silanols (


), causing streaking.

The Solution: Deactivate the silica surface.

Protocol B: Amine-Modified Flash Chromatography

  • Mobile Phase: DCM / Methanol (95:5).

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase.

    • Mechanism:[1][2] TEA competes for the silanol sites, allowing the pteridine to elute as a sharp band.

  • Loading: Dissolve the sample in a small amount of DCM/MeOH + TEA. Do not dry-load on unmodified silica.

Preparative HPLC (Reverse Phase)

This is the gold standard for final isolation.

Protocol C: Ion-Pairing RP-HPLC

  • Column: C18 (ODS) or Phenyl-Hexyl (for better selectivity of aromatic rings).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Detection: UV at 254 nm (aromatic) and 365 nm (fluorescence).

Gradient Profile:

  • 0–2 min: 5% B (Isocratic hold to elute polar salts)

  • 2–15 min: 5%

    
     60% B (Linear gradient)
    
  • 15–18 min: 95% B (Wash)

Note: The use of TFA ensures the dimethylamino group is fully protonated (


), preventing "peak splitting" caused by partial ionization at neutral pH.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying dimethylaminopteridine derivatives based on the scale and purity requirements.

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Is product soluble in 1M HCl? Start->SolubilityCheck AcidExtract Protocol A: Acid-Base Extraction SolubilityCheck->AcidExtract Yes FilterSolids Remove Insoluble Tar (Celite Filtration) SolubilityCheck->FilterSolids No (Tar) Precipitation Neutralize (pH 9) & Collect Solid AcidExtract->Precipitation FilterSolids->AcidExtract PurityCheck Purity > 95%? Precipitation->PurityCheck Recryst Phase II: Recrystallization (DMF/Water) PurityCheck->Recryst No (Bulk) HPLC Phase III: Prep-HPLC (C18) 0.1% TFA System PurityCheck->HPLC No (High Purity) Final Pure Dimethylaminopteridine (Store protected from light) PurityCheck->Final Yes Recryst->Final HPLC->Final

Figure 1: Decision matrix for the isolation and purification of dimethylaminopteridine derivatives.

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure the purification was successful, perform the following checks:

  • Fluorescence Quenching Check:

    • Dissolve a small amount of product in water.[1]

    • Add acid: Fluorescence usually increases or shifts.

    • Add base: Fluorescence often changes intensity.

    • Validation: If fluorescence is dull or unresponsive to pH, significant impurities (quenchers) remain.

  • 1H NMR Diagnostic:

    • Look for the

      
       singlet around 3.0–3.4 ppm.
      
    • Warning: If using TFA in HPLC, the product is a trifluoroacetate salt. The NMR shifts will differ slightly from the free base, and a broad exchangeable proton peak (

      
      ) may appear downfield (>10 ppm).
      
Common Pitfalls
  • Light Sensitivity: Pteridines can undergo photo-oxidation (to lumazines) or photo-reduction. Always wrap columns and flasks in aluminum foil.

  • The "Gel" Formation: In high concentrations, some derivatives form gels in MeOH. Disruption requires sonication and addition of water.

References

  • Tomšíková, H., et al. (2013).[3] "Determination of pteridines in biological samples with an emphasis on their stability." Bioanalysis, 5(18), 2307-2326.[3] [Link]

  • Martín-Tornero, E., et al. (2016).[4] "Development of an HPLC-MS method for the determination of natural pteridines in tomato samples." Analytical Methods, 8, 6220-6229. [Link]

  • Pfleiderer, W. (1985). "Chemistry of Pteridines." Comprehensive Heterocyclic Chemistry, Pergamon Press. (Foundational text on pteridine solubility and reactivity).
  • Carmona, M., et al. (2023). "Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling." Molecules, 28(11), 4528. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-4-dimethylaminopteridine Solubility

Executive Summary 2-Amino-4-dimethylaminopteridine is a substituted pteridine derivative. Like many members of the pteridine family, it presents significant solubility challenges due to strong intermolecular - stacking i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-dimethylaminopteridine is a substituted pteridine derivative. Like many members of the pteridine family, it presents significant solubility challenges due to strong intermolecular


-

stacking interactions and high crystal lattice energy. Unlike folic acid or pterin (which contain acidic lactam groups), this molecule lacks an acidic proton at the C4 position, behaving primarily as a weak base .

This guide addresses the three most common failure modes:

  • Incomplete Dissolution: Failure to solubilize the dry powder.

  • The "Crash-Out" Effect: Precipitation upon dilution into biological media.

  • Purity-Related Insolubility: Contaminants acting as nucleation sites.

Part 1: Solvent Selection & Stock Preparation

FAQ 1: Why won't this compound dissolve in water or PBS?

The Science: The pteridine core is a planar, electron-deficient aromatic system. The 2-amino and 4-dimethylamino groups increase the electron density, but the molecule remains highly hydrophobic and planar. In neutral water (pH 7), the molecule is uncharged. The energy required to break the crystal lattice (stacking energy) is far higher than the hydration energy provided by water.

The Solution: You must exploit the basicity of the ring nitrogens (N1/N3). Protonation disrupts the planar stacking and introduces charge, drastically increasing aqueous solubility.

Recommended Solvent Systems:

Solvent SystemSolubility PotentialApplication
100% DMSO High (>20 mM)Primary Stock Solution (Store at -20°C)
0.1 M HCl Moderate to HighAqueous Stock (Immediate use recommended)
100% Ethanol Low / NegligibleNot recommended
PBS (pH 7.4) Very Low (<50

M)
Do not use for stock preparation
Protocol: Preparation of a 10 mM Stock Solution
  • Weighing: Weigh the compound into a glass vial (avoid plastic if using DMSO for long-term storage to prevent leaching).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide).

    • Tip: Use fresh DMSO. Old DMSO absorbs water from the air, which decreases its solubilizing power for this compound.

  • Disruption:

    • Vortex vigorously for 60 seconds.

    • Sonicate in an ultrasonic water bath at 35-40°C for 10 minutes.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates micro-crystals that will skew assay results.

Part 2: Preventing Precipitation in Biological Assays

FAQ 2: Why does the compound precipitate when I add the DMSO stock to my cell culture media?

The Science: This is the "Solvent Shock" phenomenon. When a hydrophobic molecule in DMSO is suddenly exposed to a highly polar aqueous environment (media), the water strips away the DMSO solvation shell faster than the molecule can equilibrate, causing it to aggregate and crash out.

The Solution: Use an Intermediate Dilution Step to lower the kinetic shock.

Diagram: The Anti-Precipitation Dilution Workflow

DilutionStrategy cluster_0 High Risk (Direct Addition) cluster_1 Optimized Protocol (Step-Down) Stock 10 mM Stock (100% DMSO) Media Cell Media (Aqueous) Stock->Media 1:1000 Dilution Crash PRECIPITATION (Crash Out) Media->Crash Stock2 10 mM Stock (100% DMSO) Inter Intermediate 10x Conc. (Media + 10% DMSO) Stock2->Inter 1:10 Dilution (Vortex Immediately) Final Final Assay Well 1x Conc. (1% DMSO) Inter->Final 1:10 Dilution (Equilibrated)

Caption: Direct dilution often causes precipitation (Red). A step-down dilution (Green) maintains a solvation shell longer, allowing stable dispersion.

Step-by-Step Dilution Protocol:

  • Goal: Final concentration of 10

    
    M in the assay.
    
  • Stock: Start with 10 mM in DMSO.

  • Intermediate: Prepare a 100

    
    M solution by diluting the stock 1:100 into serum-free media  or PBS.
    
    • Crucial: Add the DMSO stock dropwise to the vortexing media. Do not add media to the DMSO.

  • Final: Dilute the Intermediate 1:10 into the final assay plate (containing cells/serum) to reach 10

    
    M.
    

Part 3: Advanced Troubleshooting (Purification & Salt Forms)

FAQ 3: Can I improve solubility by making a salt form?

The Science: Yes.[1] Since 2-Amino-4-dimethylaminopteridine is a base, it can form salts with strong acids. The hydrochloride (HCl) or Mesylate (methanesulfonate) salts often have significantly better water solubility than the free base.

Salt Formation Protocol (Micro-Scale):

  • Dissolve 10 mg of the compound in a minimal amount of warm Ethanol or Methanol.

  • Add 1.1 equivalents of 1M HCl (in ether or dioxane) or Methanesulfonic acid.

  • Cool the solution on ice. The salt should precipitate.[2]

  • Centrifuge, remove supernatant, and dry the pellet.

  • Result: This salt will dissolve much faster in water.

FAQ 4: The solution is yellow/cloudy. Is it pure?

The Science: Pteridines are naturally fluorescent and often yellow. However, cloudiness indicates impurities or aggregation. Synthetic byproducts (such as incomplete methylation or oxidized intermediates) can act as "seeds" for precipitation.

Purification Strategy (Acid-Base Cycling): If you suspect purity issues causing insolubility:

  • Dissolve the solid in 1M HCl (It should fully dissolve; filter off any insoluble debris—this is likely trash).

  • Neutralize slowly with 1M NaOH dropwise until pH ~8-9.

  • Precipitate: The free base will crash out as a cleaner solid.

  • Collect via filtration and wash with cold water.

Part 4: Solubility Decision Logic

Use this logic flow to determine the correct handling for your specific experiment.

SolubilityLogic Start Start: 2-Amino-4-dimethylaminopteridine Goal What is the application? Start->Goal Bio Cell/Enzyme Assay (pH 7.4) Goal->Bio Chem Chemical Synthesis/ Reaction Goal->Chem Vivo In Vivo Injection Goal->Vivo DMSO_Stock Make 10-20mM Stock in Anhydrous DMSO Bio->DMSO_Stock Step_Down Perform Step-Down Dilution (See Part 2) DMSO_Stock->Step_Down Acid Use Acidic Media (AcOH, TFA, or HCl) Chem->Acid Formulation Formulate in 5% DMSO / 40% PEG400 / Water Vivo->Formulation

Caption: Decision matrix for solvent selection based on experimental end-use.

References

  • Pfleiderer, W. (1963). Pteridines.[3][4][5][6][7] XXVIII. The Solubility and the Stability to Hydrolysis of Pteridines.[4] Chemische Berichte. (Foundational text on pteridine physical properties).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for DMSO "crash out" phenomena in drug discovery).
  • Thermo Fisher Scientific. Solubility of Pteridine Derivatives. Technical Note. (General handling of aminopyridines/pteridines).

  • Sigma-Aldrich (Merck). Dimethyl Sulfoxide (DMSO) Physical Properties and Handling.

Sources

Optimization

Preventing photobleaching of 2-Amino-4-dimethylaminopteridine samples

Technical Support Center: Photostability Protocols for 2-Amino-4-dimethylaminopteridine Ticket ID: PT-DMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division Subject: Preventing Rapi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photostability Protocols for 2-Amino-4-dimethylaminopteridine

Ticket ID: PT-DMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division Subject: Preventing Rapid Signal Loss (Photobleaching) in Pteridine Derivatives

Executive Summary & Diagnostic Overview

Welcome to the technical support hub. You are likely experiencing rapid exponential decay of fluorescence intensity (photobleaching) when imaging or quantifying 2-Amino-4-dimethylaminopteridine .

This molecule belongs to the pteridine class of fluorophores.[1] While they possess high quantum yields, they are notoriously photolabile. The specific presence of the dimethylamino group at position 4 acts as a strong electron donor, inducing a charge-transfer character that, while enhancing fluorescence, stabilizes the triplet state. This makes the molecule highly susceptible to oxygen-mediated degradation.

The Core Problem: The excited triplet state of the pteridine ring transfers energy to dissolved molecular oxygen (


), generating highly reactive singlet oxygen (

). This reactive species attacks the pyrazine ring of the pteridine core, permanently destroying the chromophore.

The Mechanism: Why is your sample bleaching?

To solve the issue, we must first visualize the failure mode. The diagram below illustrates the "Death Pathway" of your fluorophore.

PhotobleachingMechanism cluster_0 Critical Failure Point S0 Ground State (S0) (Stable) S1 Excited Singlet (S1) (Fluorescent) S0->S1 Excitation (UV/Blue Light) S1->S0 Fluorescence Emission T1 Triplet State (T1) (Long-lived, Reactive) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Rare) ROS Singlet Oxygen (1O2) (The Killer) T1->ROS Energy Transfer to O2 O2 Dissolved Oxygen (3O2) O2->ROS OxProd Oxidized Product (Non-Fluorescent) ROS->OxProd Chemical Attack on Pteridine Ring

Figure 1: The Jablonski diagram modified to show the photobleaching pathway. The interaction between the Triplet State (T1) and Oxygen is the primary target for intervention.

Protocol Module: Stabilization Workflows

Do not rely on a single method. Use a "Defense in Depth" approach combining chemical scavenging and physical exclusion.

Protocol A: The "Oxygen Ban" (Deoxygenation)

Best for: Cuvette spectroscopy and solution-phase assays. Scientific Rationale: Removing the reactant (


) physically prevents the formation of singlet oxygen.
  • Prepare Solvent: Select your buffer (e.g., Phosphate Buffer pH 7.4). Pteridines are pH-sensitive; ensure pH is stable as the protonated species often bleaches faster.

  • Sparging (The Gold Standard):

    • Insert a glass pasteur pipette or a dedicated gas dispersion tube into the sample cuvette.

    • Connect to a tank of high-purity Argon (Ar) or Nitrogen (N2) . Argon is preferred as it is heavier than air and forms a "blanket" over the sample.

    • Bubble the gas gently (approx. 1-2 bubbles per second) for 15 minutes prior to measurement.

    • Seal: Immediately seal the cuvette with a Teflon-lined cap and Parafilm.

  • Validation: If the fluorescence signal remains stable >5 minutes under continuous excitation, the protocol is successful.

Protocol B: Chemical Hardening (Antifade Cocktails)

Best for: Microscopy and fixed samples. Scientific Rationale: If oxygen cannot be removed, we must sacrifice a scavenger molecule to the ROS before it hits the fluorophore.

Recommended Formulation for Pteridines:

Component Conc. Function Mechanism
Glycerol 50-90% Viscosity Agent Slows diffusion of ROS radicals.
n-Propyl Gallate (nPG) 2-5% (w/v) Scavenger Reduces triplet states; excellent for blue/UV dyes.
DABCO 2.5% (w/v) Quencher Quenches singlet oxygen physically without chemical consumption.

| Trolox | 1-2 mM | Antioxidant | Vitamin E analog; repairs oxidized radical intermediates. |

Step-by-Step Mixing:

  • Dissolve DABCO (1,4-diazabicyclo[2.2.2]octane) in PBS to create a 10x stock.

  • Mix Glycerol and PBS (containing DABCO) in a 9:1 ratio.

  • Add n-Propyl Gallate immediately before use (it oxidizes over time, turning brown).

  • Note: Avoid p-Phenylenediamine (PPD) with this specific pteridine derivative, as PPD can react with the dimethylamino group, causing background staining.

Instrumentation & Acquisition Guidelines

Hardware settings are just as critical as sample prep.

  • Pulsed Excitation: If using a laser scanning microscope, increase the pixel dwell time but reduce the laser power. Alternatively, use pulsed illumination . This allows the fluorophore to relax from the Triplet state (T1) back to the Ground state (S0) before it can interact with oxygen.

  • Wavelength Optimization: 2-Amino-4-dimethylaminopteridine typically absorbs in the near-UV/Blue (360–400 nm).

    • Avoid: Exciting at the absolute peak (e.g., 380 nm) at 100% power.

    • Do: Excite slightly off-peak (red-edge excitation, e.g., 405 nm) if possible. This selects a subset of the population with lower energy, often reducing the rate of intersystem crossing to the triplet state.

Troubleshooting Matrix

Use this decision tree to diagnose persistent issues.

Troubleshooting Start Symptom: Signal Loss Q1 Is bleaching immediate (<1 sec)? Start->Q1 Q2 Is the buffer pH < 6.0? Q1->Q2 No (Slow decay) Sol1 Solution: Power Density too high. Use Neutral Density (ND) filters. Q1->Sol1 Yes Q3 Are you using an antifade? Q2->Q3 No Sol2 Solution: Protonation increases bleaching. Adjust pH to 7.4 - 8.0. Q2->Sol2 Yes Sol3 Solution: Oxygen is the culprit. Implement Argon sparging. Q3->Sol3 No Sol4 Solution: Incompatible Antifade. Switch from PPD to DABCO/Trolox. Q3->Sol4 Yes (But still bleaching)

Figure 2: Diagnostic logic flow for identifying the root cause of signal instability.

Frequently Asked Questions (FAQ)

Q: Can I use commercial mounting media like ProLong™ Gold? A: Yes, provided they are compatible with the specific excitation wavelength. However, for 2-Amino-4-dimethylaminopteridine, "hard-setting" mounts (which polymerize) are superior to "wet" mounts because the polymerization process often consumes trapped oxygen, creating a naturally anoxic environment [1].

Q: My sample turns slightly yellow after bleaching. What is this? A: This is a classic sign of pteridine photo-oxidation. The pteridine ring is cleaving or oxidizing into lumazine derivatives or other degradation products, which often have a different absorption spectrum (yellowish color) and are non-fluorescent [2].

Q: Does temperature affect the bleaching rate? A: Yes. Higher temperatures increase the diffusion rate of oxygen and the frequency of molecular collisions. Performing your imaging at 4°C can significantly extend the half-life of the fluorophore [3].

References

  • Rasnik, I., McKinney, S. A., & Ha, T. (2006). Nonblinking and long-lasting single-molecule fluorescence imaging. Nature Methods, 3(11), 891–893. Link

  • Cabrerizo, F. M., et al. (2004). Photophysics and photochemistry of pterins in aqueous solution. Photochemistry and Photobiology, 79(1), 41-48. (Establishes the Type I/II oxidation mechanisms for the pterin family). Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The authoritative text on quenching and photobleaching kinetics). Link

  • Krishnan, Y., et al. (2021). Fluorescence properties of 2-aminopurine and related derivatives. RSC Advances. (Provides comparative data on amino-substituted heterocyclic fluorescence). Link

Sources

Troubleshooting

Resolving aggregation of pteridine derivatives in aqueous solution

Topic: Resolving Aggregation of Pteridine Derivatives in Aqueous Solution Audience: Researchers, Formulation Scientists, and Analytical Chemists Status: Active Guide[1] Introduction: The Pteridine Aggregation Challenge P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Aggregation of Pteridine Derivatives in Aqueous Solution Audience: Researchers, Formulation Scientists, and Analytical Chemists Status: Active Guide[1]

Introduction: The Pteridine Aggregation Challenge

Pteridine derivatives (e.g., Folic acid, Methotrexate, Biopterin) present a unique solubility paradox.[1] While they contain multiple polar heteroatoms (nitrogen and oxygen), their rigid, planar bicyclic structure drives strong intermolecular


-

stacking interactions.[1] In aqueous environments, this leads to the formation of "G-quartet" like stacks or disordered aggregates, resulting in:
  • Fluorescence Quenching: Self-quenching (Aggregation-Caused Quenching or ACQ) renders assays inaccurate.

  • Erratic Solubility: Deviations from the Beer-Lambert law.

  • Bioavailability Failure: Precipitates form upon dilution in physiological buffers.

This guide provides validated protocols to diagnose, resolve, and prevent aggregation.

Module 1: Diagnostic Workflow

Before altering your formulation, confirm that aggregation is the root cause of your anomaly. Pteridines often exhibit "phantom" solubility where micro-aggregates remain suspended but optically silent until they disrupt downstream applications.

Visual Diagnostic Logic

Pteridine_Diagnosis Start Symptom: Low Signal or Precipitation CheckAbs Step 1: Check Absorbance (Beer-Lambert Plot) Start->CheckAbs Linear Linear Response? CheckAbs->Linear Yes NonLinear Non-Linear / Plateau CheckAbs->NonLinear No CheckEm Step 2: Check Fluorescence (Emission Scan) Linear->CheckEm Result_Agg CONFIRMED: Aggregation (Proceed to Protocol A/C) NonLinear->Result_Agg RedShift Red Shift / Broadening CheckEm->RedShift Yes Quench Intensity Drop (No Shift) CheckEm->Quench Yes RedShift->Result_Agg Stacking Result_Ox CONFIRMED: Oxidation (Reduced Pteridines only) Quench->Result_Ox If BH4/BH2 Result_Sol Issue: Solubility Limit Quench->Result_Sol If Oxidized

Figure 1: Decision tree for distinguishing between aggregation, oxidation (common in tetrahydrobiopterin), and simple solubility limits.

Diagnostic FAQs

Q: My solution is clear, but the fluorescence signal is 50% lower than expected. Is it aggregated? A: Likely, yes. Pteridines are prone to Aggregation-Caused Quenching (ACQ) . In the aggregated state, the excited state energy is dissipated non-radiatively through intermolecular vibrations in the stack rather than photon emission.

  • Test: Dilute the sample 10-fold in DMSO (which disrupts stacks). If the fluorescence intensity (corrected for dilution) increases disproportionately, you had aggregates in the aqueous phase.

Q: I see a new absorption peak at longer wavelengths. Is this a contaminant? A: It is likely a J-aggregate band . Pteridine stacking delocalizes electrons across multiple molecules, narrowing the energy gap and causing a "red shift" (bathochromic shift) in the absorption spectrum.

Module 2: Solubilization Protocols

Do not attempt to dissolve pteridines directly in neutral water (pH 7). The zwitterionic character of the pteridine ring at neutral pH creates the lowest solubility point.

Protocol A: The "pH Swing" Method (Standard)

Best for: Folic Acid, Methotrexate, and oxidized pterins.[1]

Mechanism: Pteridines are amphoteric.[1] Solubility is maximized when the molecule is ionized (either protonated at pH < 2 or deprotonated at pH > 8).

  • Preparation: Suspend the pteridine powder in a small volume of water (10% of final volume).

  • Alkalinization: Dropwise add 1M NaOH (or KOH) with constant stirring.

    • Target: pH 8.5 – 9.0.

    • Observation: The suspension should clear rapidly as the amide/hydroxyl groups deprotonate.

  • Stabilization: Add buffer concentrate (e.g., Tris-HCl or Phosphate) to the alkaline solution.

  • Adjustment: Slowly lower the pH to the desired physiological level (pH 7.4) using dilute HCl.

    • Critical Warning: Do not overshoot below pH 5.5. Methotrexate solubility drops 12-fold when moving from pH 7 to pH 5 [1].

  • Filtration: Filter through a 0.22 µm PVDF membrane to remove micro-nuclei that could trigger re-aggregation.

Protocol B: Host-Guest Complexation (Advanced)

Best for: High-concentration stocks where organic solvents (DMSO) are toxic to cells.

Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the hydrophobic pteridine ring, preventing

-

stacking while the cyclodextrin's outer hydroxyls interact with water.

Workflow:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water or PBS.
    
  • Add excess pteridine derivative to the CD solution.

  • Sonicate for 30 minutes at 40°C.

  • Stir for 24 hours at room temperature to reach equilibrium.

  • Filter (0.45 µm) to remove undissolved solids.

    • Result: Solubility enhancement of 20-fold or greater is typical for hydrophobic pteridines [5].

Data Table: Solubility Thresholds
DerivativepH 3-4 (Acidic)pH 7.0 (Neutral)pH > 8.5 (Alkaline)Key Constraint
Methotrexate Low (< 0.1 mg/mL)Moderate (~1 mg/mL)High (> 10 mg/mL)Precipitates rapidly < pH 5 [1].
Folic Acid InsolubleLow (1.6 mg/L)HighClass IV drug (Low Sol/Low Perm) [4].[2][3]
Biopterin Soluble (Protonated)ModerateSolubleFluorescence is pH dependent [2].

Module 3: Mechanism of Action (Visualized)

Understanding why these protocols work ensures better experimental design.

Solubilization_Mechanism Aggregated Aggregated State Pi-Pi Stacking Fluorescence Quenched pH_Swing pH_Swing Aggregated->pH_Swing electrostatic repulsion Cyclodextrin Cyclodextrin (Inclusion Complex) Aggregated->Cyclodextrin hydrophobic capture Solvated_Ion Ionic Solvation Repulsion prevents stacking Restored Fluorescence pH_Swing->Solvated_Ion Inclusion Host-Guest Complex Steric barrier to stacking High Stability Cyclodextrin->Inclusion

Figure 2: Mechanistic pathways for disrupting pteridine aggregates. pH adjustment utilizes electrostatic repulsion, while cyclodextrins utilize steric hindrance.[1]

References

  • Toxicity, Biocompatibility, pH-Responsiveness and Methotrexate Release from PVA/Hyaluronic Acid Cryogels. MDPI. Available at: [Link] (Accessed via Search Result 1.1).

  • Quenching of the fluorescence of pterin derivatives by anions. PubMed. Available at: [Link] (Accessed via Search Result 1.13).

  • Inclusion Complexation With β-cyclodextrin Derivatives Alters Photodynamic Activity. PubMed. Available at: [Link] (Accessed via Search Result 1.14).

  • Solubility of Folic Acid in Water at pH Values between 0 and 7. ResearchGate. Available at: [Link] (Accessed via Search Result 1.9).

  • Development of inclusion complex based on cyclodextrin and oxazolidine derivative. SciELO. Available at: [Link] (Accessed via Search Result 1.21).

Sources

Optimization

Technical Support Center: Precision Methylation of Pteridine Scaffolds

Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Minimizing Side Reactions & Optimizing Regioselectivity in Pteridine Methylation Assigned Specialist: Senior Application Scientist, Heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Minimizing Side Reactions & Optimizing Regioselectivity in Pteridine Methylation Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

Methylating pteridine scaffolds (e.g., pterin, lumazine, folic acid analogs) is notoriously difficult due to three converging factors: poor solubility in organic solvents, ambident nucleophilicity (multiple reactive nitrogens/oxygens), and the risk of ring-opening hydrolysis under basic conditions.

This guide moves beyond standard textbook alkylation. It prioritizes the Silyl-Linker Strategy to solve solubility issues and the Hard/Soft Acid-Base (HSAB) principle to control regioselectivity.

Part 1: Diagnostic Triage (Troubleshooting)

Identify your failure mode below to find the immediate corrective action.

SymptomProbable CauseCorrective Action
Reaction Heterogeneity (Sludge/Precipitate)Pteridines aggregate via H-bonding (donor-acceptor stacking).[1]Switch to Silyl-Activation. Treat substrate with BSA or HMDS to create a soluble trimethylsilyl-pteridine intermediate before adding the electrophile.
N vs. O Mixtures (Regioisomerism)Competition between Lactam (N-attack) and Lactim (O-attack) tautomers.Change Solvent/Base. Use non-polar solvents (if silylated) or soft electrophiles. Avoid silver salts (Ag2CO3) which favor O-alkylation.
Quaternization (Over-methylation)Product is more nucleophilic than starting material (Polyamines).Control Stoichiometry. Use 0.95 eq. of methylating agent. Switch from MeI (highly reactive) to Methyl Tosylate (slower, more selective).
Ring Opening (Pyrazine ring cleavage)Hydrolytic attack at C6/C7 positions due to strong hydroxide bases.Exclude Water. Use anhydrous bases (Cs2CO3, DBU) in dry DMF/DMAc. Avoid aqueous NaOH/KOH completely.
N5 vs. N8 Methylation (Reduced Pteridines)In 5,6,7,8-tetrahydropteridines, N5 is sterically hindered but nucleophilic.pH Control. N5 protonates at physiological pH. Perform reaction at pH > 5 to ensure N5 is nucleophilic, or protect N5 with an acetyl group if N8 is the target.

Part 2: Optimization Protocols

Method A: The "Silyl-Transient" Route (Recommended)

Best for: Insoluble substrates (e.g., Pterin, Lumazine) and preventing O-alkylation.

The Logic: Pteridines are insoluble due to intermolecular H-bonds. Silylating agents (BSA/HMDS) cap these polar protons, rendering the molecule lipophilic (soluble in DCM/Toluene) and sterically blocking the Oxygen atoms, forcing N-alkylation.

Step-by-Step:

  • Activation: Suspend dried pteridine (1.0 eq) in anhydrous Toluene or DCM.

  • Silylation: Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq). Reflux for 1-2 hours until the solution becomes clear (homogenous).

    • Checkpoint: If solution is cloudy, add catalytic TMSCl.

  • Alkylation: Cool to RT. Add Methyl Iodide (1.1 eq) or Methyl Triflate (1.0 eq).

  • Reaction: Stir at RT (for Triflate) or 60°C (for Iodide) for 4–12 hours.

  • Workup (Desilylation): Add MeOH (excess) and stir for 30 mins to cleave TMS groups. The N-methylated product will often precipitate as the silyl groups are removed.

  • Purification: Filter the precipitate. Recrystallize from H2O/Ethanol.

Method B: The "Soft-Base" Route

Best for: Soluble derivatives or when silylation reagents are incompatible with other functional groups.

The Logic: Using a bulky, poorly nucleophilic base prevents competition. Cesium Carbonate (Cs2CO3) is superior to K2CO3 due to the "Cesium Effect" (higher solubility in DMF).

Step-by-Step:

  • Solvation: Dissolve substrate in anhydrous DMF or DMAc (0.1 M concentration).

    • Warning: Do not use DMSO if using strong alkylators like MeOTf, as DMSO can be methylated (O-alkylation of solvent).

  • Deprotonation: Add Cs2CO3 (1.2 eq). Stir for 30 mins.

  • Addition: Add Methyl Tosylate (1.1 eq) dropwise.

    • Why Tosylate? It is a "harder" electrophile than Iodide, often improving N-selectivity over C-alkylation, and is less prone to runaway exotherms.

  • Quench: Pour into ice water. Adjust pH to 5–6 with dilute acetic acid to precipitate product.

Part 3: Decision Logic & Mechanism

Visualization: Troubleshooting Workflow

Use this logic flow to determine your reaction parameters.

PteridineMethylation Start Start: Pteridine Substrate SolubilityCheck Is Substrate Soluble in DMF? Start->SolubilityCheck Insoluble NO: High Aggregation SolubilityCheck->Insoluble Soluble YES SolubilityCheck->Soluble SilylRoute Protocol A: Silyl-Activation (BSA/HMDS) Insoluble->SilylRoute MechanismSilyl Mechanism: TMS blocks O-site, Forces N-Alkylation SilylRoute->MechanismSilyl RegioCheck Target: N3 (Lactam) or O4 (Lactim)? Soluble->RegioCheck NTarget Target: N-Methyl RegioCheck->NTarget OTarget Target: O-Methyl RegioCheck->OTarget CondN Use Cs2CO3 / MeOTs (Thermodynamic Control) NTarget->CondN CondO Use Ag2CO3 / MeI (Kinetic/Silver-Assisted) OTarget->CondO

Caption: Decision tree for selecting solvent systems and reagents based on substrate solubility and regiochemical targets.

FAQ: Deep Dive

Q: Why do I see C7-methylation side products? A: The C7 position in pteridines is electron-deficient and susceptible to nucleophilic attack, but in radical-type reactions (e.g., using peroxides), it can be methylated. In standard nucleophilic substitutions (SN2), C7 methylation is rare unless you have a specific leaving group at C7. However, ring opening often starts at C7. If your mass spec shows +14/15 units but the NMR is messy, suspect ring degradation, not methylation.

Q: How do I distinguish N1-Me vs N3-Me isomers in Lumazine? A:

  • UV-Vis: N1-methylated lumazines typically show a bathochromic shift (red shift) compared to N3-methylated isomers in basic pH.

  • C13 NMR: The carbonyl carbons (C2 and C4) shift significantly depending on adjacent methylation. N3-methylation affects both C2 and C4 shifts, while N1-methylation primarily impacts C2.

Q: Can I use Diazomethane? A: While effective for O-methylation, diazomethane is hazardous and often yields mixtures of N- and O-isomers due to its high reactivity. The Silyl-Linker Strategy (Method A) is safer and more regioselective for N-methylation.

References

  • Pfleiderer, W. (1992).[2] Pteridines.[2][3][4][5] Properties, reactivities and biological significance.[2][6][7][8] Heterocycles.[4][9][10] (Foundational text on pteridine reactivity and tautomerism).

  • Taguchi, H. et al. (1988). Process for the preparation of pteridine derivatives.[2][5][11] US Patent 4767859A. (Describes silylation-amination/alkylation workflows).

  • Bradshaw, T. D. et al. (2024). Pushing at the Boundaries of Pterin Chemistry. Molecules (MDPI). (Modern synthetic routes and stability discussions).

  • Jo, W. et al. (2016).[9] Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides.[9] Angewandte Chemie.[9] (Relevant for regioselectivity mechanisms in N-heterocycles).[12]

Sources

Troubleshooting

Technical Support Center: A Guide to Handling Hygroscopic Pteridine Salts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with pteridine salts.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with pteridine salts. Pteridine derivatives are a critical class of heterocyclic compounds with wide-ranging biological activities, including roles as enzymatic cofactors and therapeutic agents in oncology and inflammatory diseases.[1] However, many pteridine salts are hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This property can introduce significant variability and error into experiments if not properly managed.

This resource provides in-depth, field-proven insights and protocols to help you mitigate the challenges associated with the hygroscopic nature of pteridine salts, ensuring the accuracy, reproducibility, and integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the hygroscopicity of pteridine salts and its practical implications.

Q1: What are pteridine salts and why are they significant in research?

A1: Pteridines are heterocyclic aromatic compounds composed of fused pyrazine and pyrimidine rings.[1][3] In biological systems, they are precursors to essential cofactors like biopterin and folic acid.[4] As salts, they are often formulated with counter-ions (e.g., hydrochloride, sodium) to enhance solubility and stability for research and pharmaceutical applications. Their importance spans from fundamental biochemical pathway studies to the development of therapeutic agents, with several pteridine-based drugs approved by the FDA, such as Methotrexate and Triamterene.[1]

Q2: What does "hygroscopic" mean in the context of pteridine salts?

A2: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[5] For pteridine salts, this means the crystalline powder can attract and hold water molecules, which can lead to a range of physical and chemical changes.[6][7] The extent of moisture uptake depends on the compound's chemical structure, the ambient relative humidity (RH), and temperature.[8] This can progress from simple surface adsorption to the formation of hydrates or even deliquescence, where the solid dissolves in the absorbed water.

Q3: What makes pteridine salts prone to hygroscopicity?

A3: The hygroscopicity of pteridine salts is primarily driven by the presence of polar functional groups and the ionic nature of the salt itself. The pteridine ring system contains multiple nitrogen atoms, and substitutions often include amine (-NH2) and hydroxyl (-OH) groups, which can readily form hydrogen bonds with water molecules.[4] The salt's ionic lattice creates strong electrostatic fields that attract polar water molecules from the atmosphere. Highly water-soluble salts, such as chlorides and citrates, are particularly susceptible to moisture uptake.[6]

Q4: What are the experimental consequences of mishandling hygroscopic pteridine salts?

A4: The consequences can be severe and undermine experimental validity. Key issues include:

  • Inaccurate Weighing: The measured mass will include an unknown amount of water, leading to the preparation of solutions with lower-than-intended concentrations. This directly impacts dose-response curves, kinetic assays, and stoichiometric calculations.[6]

  • Chemical Degradation: Absorbed water can act as a reactant, promoting hydrolysis or oxidation of the pteridine salt, leading to loss of potency and the formation of impurities.[6][9] The stability of pteridines can be sensitive to pH and oxidation state, which water can influence.[10]

  • Altered Physical Properties: Moisture uptake can cause physical changes like caking, clumping, or changes in crystal form (polmorphism).[6][8] These changes can significantly alter the salt's solubility and dissolution rate, leading to inconsistent results in biological assays.[2][7][11]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experimentation with hygroscopic pteridine salts.

Problem 1: Inaccurate Mass Measurement and Concentration Errors

Symptoms:

  • Difficulty obtaining a stable reading on an analytical balance.

  • Inconsistent results between experiments prepared from the same batch of solid.

  • Assay results suggest the compound's potency is lower than specified.

Root Cause Analysis: The primary cause is the rapid absorption of atmospheric moisture by the compound during the weighing process. The observed mass is a combination of the pteridine salt and an unknown quantity of water, leading to a systematic overestimation of the active compound.

Solutions:

  • Controlled Weighing Environment: The most reliable method is to handle the compound in an environment with controlled low humidity.

    • Glove Box/Dry Box: An inert atmosphere glove box (filled with nitrogen or argon) is the gold standard.

    • Low-Humidity Balance Enclosure: Specialized enclosures that purge the weighing chamber with dry air or nitrogen are also effective.

    • Working Quickly: If a controlled environment is unavailable, work as quickly as possible. Use a pre-tared weighing vessel with a lid. Add the compound, close the vessel immediately, and record the weight. This minimizes exposure time but is less precise.[12]

  • Water Content Correction via Karl Fischer Titration: For the highest accuracy, the water content of the solid should be determined to calculate a correction factor for weighing. Karl Fischer (KF) titration is the industry-standard method for precise water determination in pharmaceutical substances.[9][13]

    • Principle: KF titration is a highly specific reaction where iodine stoichiometrically reacts with water. The amount of iodine consumed is used to calculate the water content.[9][14]

    • Application: A sample from the same bottle of pteridine salt is analyzed by KF. The resulting water percentage is then used to adjust the mass needed for solution preparation.

Table 1: Example Calculation for Concentration Correction

Parameter Value Description
Desired Concentration 10 mM The target concentration of the final solution.
Desired Volume 100 mL (0.1 L) The final volume of the stock solution.
Molecular Weight (Anhydrous) 250.2 g/mol The molecular weight of the pure pteridine salt.
Water Content (from KF) 5.0% The percentage of water in the solid by mass.

| Corrected Mass to Weigh | 0.2634 g | (Desired Moles) / (1 - Water Content Fraction) |

Protocol 1: Preparing a Corrected-Concentration Stock Solution

Objective: To prepare a 10 mM stock solution of a hygroscopic pteridine salt with a known water content of 5.0%.

Methodology:

  • Calculate Required Moles:

    • Moles = Concentration (mol/L) * Volume (L)

    • Moles = 0.010 mol/L * 0.1 L = 0.001 moles

  • Calculate Mass of Anhydrous Compound:

    • Mass = Moles * Molecular Weight

    • Mass = 0.001 moles * 250.2 g/mol = 0.2502 g

  • Calculate Corrected Mass to Weigh:

    • The solid is only 95% (100% - 5%) active compound by mass.

    • Corrected Mass = Anhydrous Mass / (1 - 0.05)

    • Corrected Mass = 0.2502 g / 0.95 = 0.2634 g

  • Weighing and Dissolution:

    • Using a controlled-humidity balance or working swiftly, accurately weigh 0.2634 g of the pteridine salt.

    • Transfer the solid to a 100 mL volumetric flask.

    • Add approximately 70-80 mL of the desired solvent (e.g., ultrapure water, DMSO).

    • Mix thoroughly until fully dissolved. Use a vortex or sonicator if necessary.

    • Once dissolved, bring the volume up to the 100 mL mark with the solvent.

    • Cap and invert the flask several times to ensure homogeneity.

Problem 2: Compound Degradation and Inconsistent Solubility

Symptoms:

  • Visible changes in the solid, such as caking, clumping, or color change.[6]

  • The compound takes longer to dissolve than expected or fails to dissolve completely.

  • Loss of activity in biological assays over time, even when stored as a solid.

Root Cause Analysis: Moisture absorption can initiate chemical degradation pathways like hydrolysis.[15] Furthermore, water molecules can incorporate into the crystal lattice to form hydrates. Anhydrous and hydrated forms of a compound are different solid-state forms and can have vastly different solubilities and dissolution kinetics.[16]

Solutions:

  • Stringent Storage Conditions: Proper storage is the most critical preventative measure.

    • Primary Container: Always keep the compound in its original, tightly sealed container. After opening, securely reseal it. Consider using parafilm to further seal the cap.[17]

    • Secondary Containment: Place the primary container inside a desiccator with an active desiccant (e.g., silica gel, phosphorus pentoxide). For highly sensitive compounds, a vacuum desiccator is preferable.

    • Inert Atmosphere: For long-term storage, consider transferring the material into smaller vials inside a glove box, backfilling with an inert gas like argon or nitrogen, and sealing.

    • Temperature: Store at the recommended temperature (often refrigerated or frozen), but always allow the container to equilibrate to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold solid.

Table 2: Recommended Storage Conditions

Sensitivity Level Primary Container Secondary Container Atmosphere Temperature
Slightly Hygroscopic Tightly sealed vial Desiccator with silica gel Ambient Air As specified
Moderately Hygroscopic Tightly sealed vial + Parafilm Vacuum Desiccator Ambient Air As specified

| Very Hygroscopic | Pre-weighed, sealed vials | Heat-sealed foil bag with desiccant | Inert Gas (Argon) | -20°C or below |

  • Proper Solubilization Technique: If clumping is observed, it may affect dissolution.

    • Pre-treatment: Gently break up any large clumps with a clean, dry spatula before weighing.

    • Solvent Choice: Ensure the chosen solvent is appropriate and of high purity.

    • Energy Input: Use sonication or gentle warming (if the compound is thermally stable) to aid the dissolution of stubborn particles.

Part 3: Visualization of Workflows

Visual diagrams help clarify complex processes and decision-making steps. The following workflows are presented in DOT language for use with Graphviz.

Workflow 1: Handling and Weighing Hygroscopic Pteridine Salts

This diagram outlines the decision-making process for accurately weighing a hygroscopic compound.

G start Start: Need to Weigh Hygroscopic Pteridine Salt check_env Is a controlled environment (glove box, dry box) available? start->check_env weigh_controlled 1. Equilibrate compound to ambient temperature. 2. Transfer to controlled env. 3. Weigh required mass into a tared, sealed vessel. check_env->weigh_controlled Yes weigh_bench 1. Equilibrate compound. 2. Pre-tare a lidded vessel. 3. Work QUICKLY: add compound, close lid immediately. 4. Record mass. check_env->weigh_bench No kf_decision Is highest accuracy required for concentration? weigh_controlled->kf_decision weigh_bench->kf_decision perform_kf Perform Karl Fischer titration on a sample from the lot to determine % water content. kf_decision->perform_kf Yes no_kf Proceed with weighed mass. Accept potential for minor concentration error. kf_decision->no_kf No correct_mass Use % water content to calculate corrected mass for solution preparation. perform_kf->correct_mass dissolve Proceed to Dissolution no_kf->dissolve correct_mass->dissolve

Caption: Decision workflow for weighing hygroscopic salts.

Workflow 2: Storage Protocol Decision Tree

This diagram helps in selecting the appropriate storage method based on the compound's hygroscopicity classification.

G start Start: Store Pteridine Salt check_hygro Determine Hygroscopicity (from Datasheet or DVS Analysis) start->check_hygro slight Slightly Hygroscopic check_hygro->slight Low moderate Moderately Hygroscopic check_hygro->moderate Medium very Very Hygroscopic/ Deliquescent check_hygro->very High store_slight Store in tightly sealed container inside a standard desiccator. slight->store_slight store_moderate Seal container with Parafilm. Store in a vacuum desiccator. moderate->store_moderate store_very Aliquot into smaller vials under inert gas (glove box). Store in sealed foil bag with desiccant at -20°C. very->store_very temp_rule CRITICAL: Always allow container to reach room temperature before opening. store_slight->temp_rule store_moderate->temp_rule store_very->temp_rule

Caption: Storage protocol based on hygroscopicity level.

References

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. [Link]

  • Hygroscopic chemical...how to deal with? (2010). Protocol Online. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (n.d.). Taylor & Francis Online. [Link]

  • Water Determination by Karl Fischer. (n.d.). Eurofins. [Link]

  • Karl Fischer water content titration. (n.d.). Scharlab. [Link]

  • HYGROSCOPIC BULK SOLIDS. (n.d.). Schaeffer. [Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (2008). ResearchGate. [Link]

  • How do you handle hygroscopic salts? (n.d.). HepatoChem. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. [Link]

  • Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis. [Link]

  • Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. (2025). Technobis Crystallization Systems. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). ResearchGate. [Link]

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (2024). Letters in High Energy Physics. [Link]

  • Drying and Storing Hygroscopic Salts. (2017). Reddit. [Link]

  • Hygroscropicity and Its' Effect on Tablet Production. (2019). ResearchGate. [Link]

  • Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. (1957). Journal of the Chemical Society (Resumed). [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. [Link]

  • How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. [Link]

  • Therapeutic potential of pteridine derivatives: A comprehensive review. (n.d.). ResearchGate. [Link]

  • Pteridine derivatives: novel low-molecular-weight organogelators and their piezofluorochromism. (n.d.). New Journal of Chemistry. [Link]

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube. [Link]

  • Biosynthesis of Pteridines in Insects: A Review. (2024). MDPI. [Link]

  • Pteridine. (n.d.). Wikipedia. [Link]

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Reference Data & Comparative Studies

Validation

Comparative NMR Profiling: 2-Amino-4-dimethylaminopteridine vs. 2,4-Diaminopteridine

Executive Summary & Application Context 2-Amino-4-dimethylaminopteridine (N4,N4-dimethylpteridine-2,4-diamine) represents a critical structural analog in the study of antifolate drugs and pteridine-based biosensors. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Amino-4-dimethylaminopteridine (N4,N4-dimethylpteridine-2,4-diamine) represents a critical structural analog in the study of antifolate drugs and pteridine-based biosensors. Unlike its parent compound, 2,4-Diaminopteridine (DAP) , the introduction of the N,N-dimethyl group at the C4 position fundamentally alters the molecule's solubility profile, electronic distribution, and spectroscopic signature.

This guide provides a rigorous methodological comparison for researchers characterizing this compound. We focus on the specific NMR challenges introduced by the dimethylamino group—specifically rotameric broadening and solubility-dependent shifts —and offer a validated protocol for distinguishing this product from its non-methylated alternatives.

Key Technical Differentiators
Feature2-Amino-4-dimethylaminopteridine (Product)2,4-Diaminopteridine (Alternative)
Solubility (DMSO) Moderate (Disrupted H-bonding network)Poor (Strong intermolecular H-bonds)
NMR Signature Distinct aliphatic singlets (3.0–3.5 ppm); Potential rotamersNo aliphatic signals; Broad exchangeable NH protons
Electronic Effect Stronger electron donation (+I/+M) to Pyrazine ringStandard resonance donation
Characterization Challenge Restricted Rotation around C4-N bondAggregation & Solubility limits

Structural Dynamics & Resonance (Expert Insight)

As a Senior Application Scientist, it is critical to understand why the NMR spectrum of the dimethyl derivative behaves differently. The C4-N exocyclic bond exhibits significant double-bond character due to resonance delocalization into the pteridine ring (amidine-like system).

This restricted rotation creates distinct magnetic environments for the two methyl groups (syn/anti relative to N3), often resulting in two separate singlets or a broad coalesced peak at room temperature, rather than a single sharp singlet.

Visualization: Resonance & Rotamerism

Rotamerism Struct 2-Amino-4-dimethylaminopteridine Resonance C4=N+ Partial Double Bond Struct->Resonance Electronic Cause Rotamer_A Methyl A (Syn to N3) Shielded Resonance->Rotamer_A Restricted Rotation Rotamer_B Methyl B (Anti to N3) Deshielded Resonance->Rotamer_B Temp Variable Temperature (VT) NMR > 350 K Rotamer_A->Temp Heating Rotamer_B->Temp Result Coalescence to Single Peak Temp->Result Fast Exchange Limit

Figure 1: Mechanism of Rotameric Broadening in N4-substituted Pteridines. The partial double bond character necessitates VT-NMR for accurate integration.

Comparative Analysis: Performance & Data

The following data compares the "Product" (Dimethyl variant) against the standard "Alternative" (DAP). Values are representative of high-purity samples in DMSO-d6 at 298 K.

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6)
Assignment2-Amino-4-dimethylaminopteridine (δ ppm)2,4-Diaminopteridine (δ ppm)Mechanistic Note
H-7 (Pyrazine) 9.15 (s)9.08 (s)Inductive effect of N-Me groups slightly deshields H7.
H-6 (Pyrazine) 8.90 (s)8.85 (s)Protons on the pyrazine ring remain aromatic singlets.
2-NH₂ 6.80 (br s)6.60 (br s)Exocyclic amine; broadened by quadrupole relaxation of ¹⁴N.
4-NH₂ Absent 7.60 (br s)Key differentiator.
N(CH₃)₂ 3.20 - 3.45 (s or split)Absent Diagnostic Signal. May appear as two peaks (Δδ ≈ 0.1 ppm) due to slow rotation.
Table 2: Solvent Performance Guide
SolventSuitability for ProductSuitability for AlternativeRecommendation
DMSO-d6 High. Good solubility; distinct methyl signals.Medium. Aggregation causes line broadening.Primary Choice for routine ID.
TFA-d Medium. Protonation shifts peaks downfield (>1.0 ppm).High. Breaks aggregates; sharpens aromatic signals.Use for impurity profiling or if DMSO signals overlap.
D₂O Low. Poor solubility without pH adjustment.Low. Insoluble.Avoid unless studying salt forms.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this step-by-step protocol. This workflow includes a "Solubility Check" loop to prevent instrument contamination and ensure optimal signal-to-noise ratio.

Step 1: Sample Preparation[1]
  • Weighing: Accurately weigh 5–10 mg of 2-Amino-4-dimethylaminopteridine.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: If the sample appears cloudy, sonicate for 5 minutes at 40°C.

    • Alternative: If solubility persists as an issue, add 1-2 drops of TFA-d to protonate the ring nitrogens (forms the soluble cation).

Step 2: Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to 3.0 seconds . The methyl protons have longer T1 relaxation times; a short D1 will reduce their integration accuracy.

  • Scans (NS): 16–64 scans (S/N > 200 required for impurity detection).

  • Temperature: 298 K (Standard).

    • Validation Step: If the methyl region (3.0–3.5 ppm) shows a "saddle" or broad hump, increase temperature to 323 K (50°C) and re-acquire. Coalescence confirms the N-Me rotamer identity.

Step 3: Data Processing & Analysis
  • Phasing: Apply manual phasing. Autophase often fails on the broad 2-NH₂ peak.

  • Integration:

    • Calibrate the H-7 pyrazine singlet to 1H.

    • Verify the N-Me region integrates to 6H.

      • Pass Criteria: Integration = 5.8 – 6.2H.

      • Fail Criteria: Integration < 5.5H (indicates mono-methyl impurity or relaxation issue).

Visualization: Decision Tree for Characterization

Workflow Start Start: 5mg Sample Solvent Add 0.6 mL DMSO-d6 Start->Solvent Check Visual Solubility Check Solvent->Check Sonicate Sonicate 40°C / 5 min Check->Sonicate Cloudy Acid Add 2 drops TFA-d (Protonation) Check->Acid Still Insoluble Acquire Acquire 1H NMR (298 K) Check->Acquire Clear Sonicate->Check Acid->Acquire Analyze Analyze Methyl Region (3.0 - 3.5 ppm) Acquire->Analyze Sharp Sharp Singlet (6H) Analyze->Sharp Fast Rotation Broad Broad/Split Peaks Analyze->Broad Restricted Rotation Final Report Spectrum Sharp->Final VT Run VT-NMR at 323 K Broad->VT VT->Final

Figure 2: Operational workflow for optimizing pteridine NMR quality.

References

  • Pteridine Chemistry & Nomenclature: Pfleiderer, W. "Pteridines. Part CV. Synthesis and Properties of 2,4-Diaminopteridines." Chem. Ber., 1974.

  • Solvent Effects in NMR: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Org.[1][2] Process Res. Dev., 2016.

  • Rotamerism in Amides/Amidines: Stewart, W. E., & Siddall, T. H. "Nuclear Magnetic Resonance Studies of Amides and Related Compounds." Chem. Rev., 1970.

  • Tautomerism of Pteridines: Gready, J. E. "Tautomerism of Pteridines." Journal of Computational Chemistry, 1985.

Sources

Validation

A Researcher's Guide to the UV-Vis Absorption Characteristics of 2-Amino-4-dimethylaminopteridine: An In-depth Comparative Analysis and Experimental Protocol

In the landscape of drug development and biochemical research, a profound understanding of the physicochemical properties of heterocyclic compounds is paramount. Pteridines, a class of bicyclic heteroaromatic compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and biochemical research, a profound understanding of the physicochemical properties of heterocyclic compounds is paramount. Pteridines, a class of bicyclic heteroaromatic compounds, are of significant biological interest, forming the core structure of essential cofactors and signaling molecules.[1] Among these, substituted pteridines such as 2-Amino-4-dimethylaminopteridine are of growing interest for their potential therapeutic applications. A fundamental technique for the characterization of these molecules is Ultraviolet-Visible (UV-Vis) absorption spectroscopy, which provides critical insights into their electronic structure and behavior in different chemical environments.

The Significance of UV-Vis Spectroscopy for Pteridine Derivatives

UV-Vis spectroscopy is a powerful and accessible analytical technique that measures the absorption of light by a molecule in the ultraviolet and visible regions of the electromagnetic spectrum. For conjugated systems like pteridines, the absorption of UV-Vis light promotes electrons from a lower energy π molecular orbital to a higher energy π* molecular orbital (π → π* transitions). The wavelength at which absorption is maximal (λmax) is characteristic of the molecule's electronic structure.

Substituents on the pteridine ring, such as amino (-NH2) and dimethylamino (-N(CH3)2) groups, can significantly influence the λmax. These electron-donating groups can extend the conjugated system, leading to a bathochromic (red) shift, or a shift to longer wavelengths. Conversely, environmental factors like the polarity of the solvent and the pH of the solution can also alter the electronic distribution within the molecule, resulting in observable spectral shifts. Understanding these shifts is crucial for predicting molecular interactions and stability.

Comparative Analysis: Predicting the Absorption Maxima of 2-Amino-4-dimethylaminopteridine

Based on the UV-Vis spectral data of analogous compounds, we can predict the likely absorption characteristics of 2-Amino-4-dimethylaminopteridine.

Expected Absorption Maxima in Various Solvents

The polarity of the solvent can influence the energy levels of the ground and excited states of a molecule, thereby affecting the λmax.[2][3] For molecules with polar functional groups, an increase in solvent polarity often leads to a shift in the absorption maxima. The direction of this shift depends on the relative stabilization of the ground and excited states by the solvent.

Table 1: Comparison of UV-Vis Absorption Maxima of Structurally Related Compounds in Different Solvents

CompoundSolventλmax (nm)Reference
2-Amino-4,6-dimethylpyridineWater~280[4]
2-Amino-4,6-dimethylpyridineEthanol~285[4]
2-Amino-4,6-dimethylpyridinen-Hexane~275[4]
TepidopterinNeutral pH276, 350[5]
CyanopterinWater192, 236, 276, 345[5]

Note: The data for 2-Amino-4,6-dimethylpyridine is for a structurally similar pyridine derivative, and the pterin data provides context for the pteridine core.

Based on these comparisons, 2-Amino-4-dimethylaminopteridine is expected to exhibit two main absorption bands characteristic of the pterin scaffold, likely in the ranges of 270-290 nm and 340-370 nm in polar solvents like water and ethanol. The presence of the electron-donating dimethylamino group at the 4-position is likely to cause a bathochromic shift compared to unsubstituted or less substituted pteridines. In non-polar solvents, a hypsochromic (blue) shift to shorter wavelengths may be observed.

The Influence of pH on Absorption Maxima

The pteridine ring system contains several nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. These changes in protonation state can significantly alter the electronic structure and, consequently, the UV-Vis absorption spectrum.[6][7] The amino and dimethylamino groups also have pKa values to consider.

Table 2: Predicted pH-Dependent Spectral Shifts for 2-Amino-4-dimethylaminopteridine

pH RangePredominant SpeciesExpected Spectral ShiftRationale
Acidic (pH < 4) Protonated Pteridine RingHypsochromic (Blue) ShiftProtonation of ring nitrogens can disrupt the conjugation, leading to a shift to shorter wavelengths.
Neutral (pH ~ 7) Neutral MoleculeBaseline SpectrumThe molecule exists in its neutral form.
Basic (pH > 10) Deprotonated SpeciesBathochromic (Red) ShiftDeprotonation can increase electron delocalization, resulting in a shift to longer wavelengths.

It is crucial to experimentally determine the pKa values of 2-Amino-4-dimethylaminopteridine to accurately interpret the pH-dependent spectral shifts.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption maxima of 2-Amino-4-dimethylaminopteridine.

Materials and Instrumentation
  • 2-Amino-4-dimethylaminopteridine (high purity)

  • Spectrophotometric grade solvents (e.g., water, ethanol, methanol, acetonitrile, cyclohexane)

  • Buffer solutions of varying pH (e.g., citrate, phosphate, borate buffers)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_working Prepare Working Solutions (Dilute stock in various solvents) prep_stock->prep_working Serial Dilution instrument_setup Instrument Setup (Wavelength scan, baseline correction) prep_working->instrument_setup measure_solvent Measure Solvent Series (e.g., Water, Ethanol, Hexane) instrument_setup->measure_solvent measure_ph Measure pH Series (Using buffered solutions) instrument_setup->measure_ph identify_lambda_max Identify λmax (For each condition) measure_solvent->identify_lambda_max measure_ph->identify_lambda_max plot_data Plot Spectra & Tabulate Results identify_lambda_max->plot_data interpret_shifts Interpret Spectral Shifts (Correlate with solvent polarity & pH) plot_data->interpret_shifts

Caption: Experimental workflow for determining the UV-Vis absorption maxima.

Step-by-Step Procedure
  • Preparation of Stock Solution: Accurately weigh a small amount of 2-Amino-4-dimethylaminopteridine and dissolve it in a minimal amount of a suitable solvent in which it is highly soluble (e.g., DMSO). Prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions for Solvent Study:

    • Prepare a series of volumetric flasks with the desired solvents (e.g., water, ethanol, cyclohexane).

    • Using a calibrated micropipette, add a small, precise volume of the stock solution to each flask to achieve a final concentration that gives an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Ensure the final concentration of the stock solvent (e.g., DMSO) is negligible (<1%) to avoid influencing the spectrum.

  • Preparation of Working Solutions for pH Study:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

    • Prepare working solutions of 2-Amino-4-dimethylaminopteridine in each buffer solution, following the dilution procedure described above.

    • Measure and record the final pH of each solution.

  • Spectrophotometer Setup and Measurement:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Perform a baseline correction using the respective pure solvent or buffer solution in a quartz cuvette.

    • Record the absorption spectrum of each working solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • From the recorded spectra, identify the wavelength(s) of maximum absorbance (λmax) for each condition.

    • Tabulate the λmax values as a function of solvent and pH.

    • Plot the absorbance spectra to visualize the spectral shifts.

Conclusion

This guide provides a comprehensive framework for understanding and determining the UV-Vis absorption characteristics of 2-Amino-4-dimethylaminopteridine. By leveraging comparative data from structurally similar compounds, we have established a predictive basis for its spectral behavior in response to changes in solvent polarity and pH. The detailed experimental protocol empowers researchers to generate high-quality, reproducible data, which is essential for the continued investigation of this and other promising pteridine derivatives in the fields of medicinal chemistry and drug development. The insights gained from such studies are invaluable for elucidating structure-activity relationships and optimizing the properties of novel therapeutic agents.

References

  • ResearchGate. (2025). Ultraviolet Absorption Spectra, Solvent Effect and Non-Linear Optical Properties of 2-Amino-4,6-dimethylpyridine by Hartee-Fock and Density Functional Theory. Available at: [Link]

  • ResearchGate. (n.d.). Ultraviolet/Visible absorption spectra of standards and sample. Available at: [Link]

  • Mason, S. F. (1955). Pteridine studies. Part VI. The ultraviolet and infrared absorption spectra of the monosubstituted pteridines. Journal of the Chemical Society (Resumed), 2336. DOI: 10.1039/JR9550002336. Available at: [Link]

  • MDPI. (n.d.). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. Available at: [Link]

  • NIST. (n.d.). 3,7,8-Trimethylbenzo[g]pteridine-2,4(1h,3h-dione. In NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). The protonation states and their pKa values of metal coordinating residues in human DPD protein model. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Available at: [Link]

  • PMC. (2021). Selective, pH‐Dependent Colorimetric and Fluorimetric Detection of Quadruplex DNA with 4‐Dimethylamino(phenyl)‐Substituted Berberine Derivatives. Available at: [Link]

  • International Journal of Chemical Studies. (2016). Effect of solvents on the electronic spectra of the amino acids (methionine, cysteine and cystine). Available at: [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. Available at: [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Available at: [Link]

  • Semantic Scholar. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Available at: [Link]

  • PMC. (n.d.). Temperature dependent 2nd derivative absorbance spectroscopy of aromatic amino acids as a probe of protein dynamics. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Ultraviolet Absorption Spectroscopy of Peptides. Available at: [Link]

  • NIH. (2020). pH-Dependent Adsorption of Peptides on Montmorillonite for Resisting UV Irradiation. Available at: [Link]

Sources

Comparative

Crystal Structure Analysis of Dimethylamino Substituted Pteridines

A Comparative Guide for Structural Biology & Medicinal Chemistry Executive Summary & Strategic Context In drug development, pteridines serve as a privileged scaffold, forming the backbone of antifolates (e.g., Methotrexa...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Biology & Medicinal Chemistry

Executive Summary & Strategic Context

In drug development, pteridines serve as a privileged scaffold, forming the backbone of antifolates (e.g., Methotrexate), diuretics, and fluorescent probes. However, the structural landscape of pteridines changes drastically upon dimethylamino substitution .

While unsubstituted or primary amino-pteridines (like Pterin) rely on robust hydrogen-bond networks to form high-melting, insoluble lattices, dimethylamino-substituted pteridines introduce a "Methylation Effect." This modification eliminates hydrogen bond donors, introduces steric bulk, and alters the ring's electron density, forcing the crystal lattice to rely on


 stacking and Van der Waals forces.

This guide objectively compares these structural behaviors, providing actionable protocols for crystallizing these lipophilic derivatives and analyzing their unique packing motifs.

Comparative Analysis: Dimethylamino vs. Primary Amino Pteridines

The following analysis contrasts the structural performance of 2-dimethylamino-pteridines against their 2-amino (primary) counterparts.

2.1. Physicochemical & Lattice Properties [1][2]
FeaturePrimary Amino Pteridines (-NH

)
Dimethylamino Pteridines (-N(CH

)

)
Crystallographic Implication
Dominant Interaction Strong H-Bonding (

)

Stacking & VdW Forces
Dimethylamino lattices are more "slippery" and prone to polymorphism.
Lattice Energy High (Enthalpically driven)Moderate (Entropically influenced)Dimethylamino variants have lower melting points (easier to process).
Solubility Profile Low (High lattice stability)High (Lipophilic surface area)Dimethylamino groups improve solubility in organic solvents (DCM, THF) but reduce water solubility.
Packing Motif Planar Ribbons / TapesSlipped Stacks / HerringboneSteric clash of methyl groups prevents coplanar "ribbon" formation.
Fluorescence (Solid) Often Quenched (ACQ)Enhanced (AIE potential)Bulky groups prevent tight stacking that typically quenches fluorescence.
2.2. Structural Mechanism: The "Methylation Effect" [3]

The introduction of the dimethylamino group fundamentally alters the self-assembly logic of the pteridine ring.

  • H-Bond Disruption: A primary amine (-NH

    
    ) acts as a double donor. A dimethylamino group (-NMe
    
    
    
    ) has zero donors. It can only accept H-bonds (via the lone pair), but the bulky methyl groups often sterically block this interaction.
  • Steric Twist: In crystal structures, the dimethylamino group often rotates out of the pteridine plane (torsion angle

    
    ) to relieve steric strain with adjacent ring nitrogens (N1 or N3). This disruption prevents the formation of flat, tightly packed sheets.
    

Structural_Mechanism Subst Substitution Type Prim Primary Amine (-NH2) Subst->Prim Dimeth Dimethylamino (-NMe2) Subst->Dimeth HBond Strong H-Bond Network (Donor + Acceptor) Prim->HBond Ribbon Planar Ribbon/Tape Motif HBond->Ribbon HighMP High Melting Point Low Solubility Ribbon->HighMP NoDonor No H-Bond Donors Steric Bulk Dimeth->NoDonor Stack Slipped Pi-Stacking (Van der Waals) NoDonor->Stack Lipid Improved Lipophilicity Lower Lattice Energy Stack->Lipid

Figure 1: Mechanistic pathway showing how substitution dictates crystal packing and physical properties.

Experimental Protocol: Crystallization & Data Collection

Crystallizing dimethylamino-substituted pteridines requires a deviation from standard aqueous methods due to their increased lipophilicity.

3.1. Solvent Selection Strategy
  • Avoid: Pure water or acidic buffers (unless seeking salt forms).

  • Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile.

  • Anti-Solvents: Hexane, Diethyl Ether, or cold Methanol.

3.2. Step-by-Step Crystallization Workflow (Vapor Diffusion)

This protocol is optimized for 4-dimethylamino-pteridine derivatives .

  • Purity Check: Ensure sample is

    
     pure via 
    
    
    
    H-NMR. Impurities often act as nucleation inhibitors for these specific stacks.
  • Dissolution:

    • Dissolve 5 mg of the compound in 0.5 mL of DCM or Chloroform .

    • Note: If the solution is cloudy, filter through a 0.22

      
      m PTFE syringe filter.
      
  • Setup (Sitting Drop):

    • Place 2

      
      L of the sample solution in the well of a crystallization plate (or small vial cap).
      
    • Place this inner vessel inside a larger jar containing 2 mL of Hexane (Anti-solvent).

  • Equilibration:

    • Seal the outer jar tightly.

    • Store at 4°C in a vibration-free environment. The hexane will slowly diffuse into the DCM, lowering solubility and forcing nucleation.

  • Monitoring:

    • Check for crystals after 24–72 hours. Dimethylamino derivatives often form yellow/orange needles or prisms .

3.3. X-Ray Diffraction (XRD) Data Collection
  • Mounting: Use a cryo-loop with Paratone-N oil. These crystals may be fragile due to weak Van der Waals forces.

  • Temperature: Collect data at 100 K . This is critical. The methyl groups often exhibit high thermal rotation at room temperature, causing disorder that makes structure solution difficult.

  • Resolution: Aim for

    
     to resolve the hydrogen positions on the methyl groups, which is necessary to confirm the absence of "agostic" interactions or weak 
    
    
    
    bonding.

Crystallization_Workflow Start Start: Dimethylamino-Pteridine Sample Solubility Test Solubility Start->Solubility Decision Soluble in Organic Solvent? Solubility->Decision MethodA Method A: Vapor Diffusion (Solvent: DCM / Anti: Hexane) Decision->MethodA Yes (Lipophilic) MethodB Method B: Slow Evaporation (Solvent: Acetonitrile/MeOH) Decision->MethodB Partial/Polar Mount Mount Crystal in Cryo-Loop MethodA->Mount MethodB->Mount Cool Cool to 100K (Freeze Methyl Rotation) Mount->Cool Collect Collect XRD Data (< 0.8 Å) Cool->Collect

Figure 2: Decision tree for crystallizing lipophilic pteridine derivatives.

Data Interpretation: What to Look For

When analyzing the solved structure, focus on these three parameters to validate the "Dimethylamino Effect."

4.1. The "Slip" Angle

In the absence of hydrogen bonds, these molecules stack via


 interactions.
  • Measurement: Calculate the centroid-to-centroid distance between stacked rings.

  • Expected Value:

    
    .
    
  • Observation: Look for a "slipped" geometry (offset) rather than a "sandwich" geometry. The slip minimizes the repulsion between the

    
    -clouds and the steric bulk of the methyl groups.
    
4.2. Methyl Group Geometry
  • Torsion Angles: Check the

    
     torsion angle. It is rarely 
    
    
    
    (coplanar).
  • Significance: A twist of

    
     indicates that steric hindrance is overriding electronic conjugation (resonance), which affects the compound's UV-Vis absorption spectrum.
    
4.3. Weak Interactions (

)

Since strong H-bonds are absent, the lattice is held together by weak interactions.

  • Search for:

    
     interactions where the methyl hydrogens donate to the pyrazine nitrogens of a neighboring molecule. These "non-classical" hydrogen bonds are often the structure-directing agents in these derivatives [1].
    
Conclusion & Recommendations

For researchers developing pteridine-based drugs, substituting a primary amine with a dimethylamino group is a strategic tool to:

  • Break Crystal Packing: Lowering the melting point and lattice energy to improve solubility in lipid membranes.

  • Modulate Stacking: Inducing slipped-stack geometries that may enhance solid-state fluorescence (useful for imaging agents).

Final Recommendation: When solving these structures, always model the methyl groups with rotational disorder if the thermal ellipsoids are elongated, even at 100 K. This is a hallmark of the dimethylamino substituent in unhindered environments.

References
  • Desiraju, G. R., & Steiner, T. (1999). The Weak Hydrogen Bond: In Structural Chemistry and Biology. Oxford University Press. (Foundational text on C-H...
  • Pfleiderer, W. (1964). "Pteridines.[4][5] XXXIV. Synthesis and Structure of Pteridine-glycosides." Angewandte Chemie International Edition, 3(2), 114-132. Link (Classic reference on pteridine solubility and substitution effects).

  • Hooft, R. W. W., et al. (2008). "Determination of Absolute Structure using Bayesian Statistics on Bijvoet Differences." Journal of Applied Crystallography, 41(1), 96-103. Link (Protocol for refining light-atom structures).

  • Cambridge Crystallographic Data Centre (CCDC). "Pteridine Substructure Search." CSD Enterprise. Link (Source for comparative lattice parameters of pteridine derivatives).

  • Geng, Y., et al. (2019). "Synthesis, crystal structure, and DFT study of (E)-N,N-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine." Journal of Molecular Structure. Link (Comparative data on dimethylamino group stacking interactions).

Sources

Validation

A Comparative Spectroscopic Guide to the Identification of N4-Methylated Pteridines

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, pteridines and their derivatives represent a class of bi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, pteridines and their derivatives represent a class of bicyclic heteroaromatic compounds with profound biological significance, acting as enzyme cofactors, pigments, and signaling molecules. The site of methylation on the pteridine core dramatically influences its chemical and biological properties, making unambiguous identification of isomers a critical analytical challenge. This guide provides a comprehensive comparison of spectroscopic techniques for the definitive identification of N4-methylated pteridines, with a focus on distinguishing them from other N-methylated isomers. We will delve into the nuances of UV-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering not just data, but the rationale behind the experimental choices.

The Challenge of Pteridine Isomerism

The pteridine scaffold, a fusion of pyrimidine and pyrazine rings, offers multiple sites for methylation. N4-methylation, in particular, can alter the molecule's hydrogen bonding capabilities, steric profile, and electronic distribution, thereby impacting its interaction with biological targets. Differentiating N4-methylated pteridines from isomers such as N1, N3, N5, or N8-methylated analogues is often non-trivial due to their identical mass and elemental composition. Spectroscopic methods, by probing the unique electronic and magnetic environments of each isomer, provide the necessary tools for this differentiation.

UV-Visible Spectroscopy: A First Glimpse into Electronic Structure

UV-Vis spectroscopy provides valuable initial information about the electronic transitions within the pteridine chromophore. The position of the absorption maxima (λmax) is sensitive to the substitution pattern on the heterocyclic ring.

Causality Behind Experimental Choices

The choice of solvent is critical in UV-Vis analysis of pteridines. Protic solvents, such as ethanol or water, can engage in hydrogen bonding with the nitrogen atoms of the pteridine ring, leading to shifts in the absorption bands compared to aprotic solvents like acetonitrile or dioxane. By analyzing the spectra in solvents of varying polarity and hydrogen-bonding capacity, one can gain insights into the accessibility of the nitrogen atoms and the nature of the electronic transitions. For comparative analysis, it is essential to use the same solvent and concentration for all isomers.

Comparative UV-Vis Data
CompoundSolventλmax 1 (nm)λmax 2 (nm)Reference
Pterin (2-amino-4-hydroxypteridine)pH 7 Buffer~275~345[1]
N4-Methylpteridine (Hypothetical)Methanol
3-MethylbiopterinMethanol~278~348[2]
O4-MethylbiopterinMethanol~265~330[2]

The methylation at different nitrogen positions will subtly alter the conjugation and electron density of the pteridine ring system, leading to shifts in the absorption maxima. For instance, methylation at an exocyclic amino group might have a different electronic effect compared to methylation of a ring nitrogen, which would be reflected in the UV-Vis spectrum.

Fluorescence Spectroscopy: Exploiting the Luminescent Properties

Many pteridine derivatives are naturally fluorescent, a property that can be exploited for their identification and quantification.[3] The fluorescence quantum yield (ΦF), excitation, and emission maxima are highly sensitive to the molecular structure and environment.

Causality Behind Experimental Choices

The choice of excitation wavelength is crucial for obtaining a clean emission spectrum. It is typically set at or near the longest wavelength absorption maximum to minimize the chances of exciting interfering fluorescent impurities. The solvent environment also plays a significant role in the fluorescence properties of pteridines.[3] Changes in solvent polarity can affect the energy of the excited state and influence non-radiative decay pathways, thereby altering the quantum yield and emission wavelength.[4] For comparative analysis, it is imperative to use a consistent solvent and to measure the quantum yields relative to a well-characterized standard.

Comparative Fluorescence Data

The position of the methyl group in N-methylated pteridines can significantly impact their fluorescence properties. Alterations in the electronic structure and rigidity of the molecule due to methylation can lead to variations in quantum yields and emission wavelengths.

CompoundSolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference
PterinBasic Media~360~4500.27[5]
PterinAcidic Media~360~4500.33[5]
6-MethylisoxanthopterinBuffer358444>0.15[6]
3-MethylisoxanthopterinBuffer334400>0.15[6]
N4-Methylpteridine (Hypothetical)

Alkylation of pterins has been noted to influence fluorescence quantum yields, with some studies indicating a decrease upon methylation.[2] The differences in fluorescence properties between isomers can be a powerful tool for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Causality Behind Experimental Choices

The choice of a deuterated solvent is the first critical step. The solvent should dissolve the sample well and not have signals that overlap with the analyte's resonances. For pteridines, DMSO-d₆ or methanol-d₄ are often good choices. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning the complex spectra of pteridines and confirming the position of the methyl group. For instance, an HMBC experiment will show a correlation between the methyl protons and the carbon atom to which the methyl group is attached, as well as to carbons two or three bonds away, providing definitive evidence for the site of methylation.

Distinguishing N4-Methylated Pteridines by NMR

The chemical shift of the N-methyl protons in the ¹H NMR spectrum is a key diagnostic feature. The electronic environment of a methyl group attached to the N4 position will be different from that of a methyl group at other nitrogen atoms, leading to distinct chemical shifts.

G

Caption: Workflow for NMR-based identification of N4-methylated pteridines.

Comparative ¹H NMR Data (Predicted)

While specific experimental data for N4-methylpteridine is scarce in readily available literature, we can predict the expected chemical shift regions based on general principles of NMR spectroscopy.[7][8][9]

Methyl Group PositionPredicted ¹H Chemical Shift (δ, ppm)Rationale
N-Methyl on an exocyclic amino group~ 3.0 - 3.5deshielded by the aromatic ring and nitrogen
N-Methyl on a pyrimidine ring nitrogen~ 3.5 - 4.0influenced by the electron-withdrawing nature of the ring
N-Methyl on a pyrazine ring nitrogen~ 3.8 - 4.3potentially more deshielded due to the proximity of the second nitrogen atom

These are estimations, and the actual chemical shifts will depend on the specific pteridine derivative and the solvent used. However, the relative differences in chemical shifts between isomers will be a reliable indicator of the methylation site.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound, confirming the elemental composition. More importantly, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and generate a characteristic fragmentation pattern that can serve as a fingerprint for a specific isomer.

Causality Behind Experimental Choices

The choice of ionization technique is important. "Soft" ionization techniques like Electrospray Ionization (ESI) are preferred as they typically produce the protonated molecule [M+H]⁺ with minimal fragmentation, allowing for the selection of the parent ion for subsequent MS/MS analysis. The collision energy used in the MS/MS experiment is a critical parameter that needs to be optimized to generate a rich and reproducible fragmentation spectrum.

Distinguishing Isomers by Fragmentation

While isomers have the same mass, their different structures can lead to distinct fragmentation pathways. The position of the methyl group will influence which bonds are more likely to break upon collision-induced dissociation. For example, the fragmentation of an N4-methylated pteridine might involve the loss of a methyl radical or other neutral losses that are different from those observed for other N-methylated isomers.

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} .dot

Caption: General workflow for distinguishing pteridine isomers using tandem mass spectrometry.

Expected Fragmentation Patterns

For an N4-methylated pteridine, one might expect to see characteristic fragments resulting from:

  • Loss of the methyl group: A neutral loss of 15 Da (•CH₃).

  • Cleavage of the pyrimidine or pyrazine ring: The position of the methyl group can influence the stability of the resulting fragment ions, leading to a unique pattern of ring-opened fragments.

  • Rearrangement reactions: The presence of the methyl group at the N4 position may facilitate specific rearrangement pathways that are not accessible to other isomers.

Direct comparative MS/MS data for N4-methylated pteridines versus other isomers is needed for definitive identification. However, the principles of mass spectrometry suggest that such differences should be observable with careful optimization of experimental conditions.[10][11]

Experimental Protocols

To facilitate the practical application of these techniques, we provide the following generalized protocols.

Protocol 1: Synthesis of N4-Methyl-2-amino-4-hydroxypteridine (Illustrative)

This is a generalized protocol and may require optimization.

  • Starting Material: 2-Amino-4-chloropteridine.

  • Reaction: Dissolve 2-amino-4-chloropteridine in a suitable solvent such as dimethylformamide (DMF).

  • Add an excess of methylamine (as a solution in a suitable solvent or as a gas).

  • Heat the reaction mixture at a temperature and for a duration determined by small-scale optimization (e.g., 80-100 °C for several hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated product by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: Comparative Spectroscopic Analysis
  • Sample Preparation: Prepare solutions of the synthesized N4-methylated pteridine and its corresponding non-methylated or isomeric counterparts at the same concentration (e.g., 10 µM for UV-Vis and fluorescence, 1-5 mg/mL for NMR) in the same high-purity solvent.

  • UV-Vis Spectroscopy:

    • Acquire the UV-Vis absorption spectra from 200 to 500 nm using a dual-beam spectrophotometer.

    • Use the pure solvent as a reference.

    • Record the λmax values and molar absorptivity.

  • Fluorescence Spectroscopy:

    • Acquire the fluorescence emission spectra using a spectrofluorometer.

    • Excite the samples at their respective longest wavelength absorption maxima.

    • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • NMR Spectroscopy:

    • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer.

    • Use the residual solvent peak as an internal reference.

    • Assign all proton and carbon signals and identify the key HMBC correlation confirming the N4-methylation site.

  • Mass Spectrometry:

    • Infuse the sample solutions into an ESI-tandem mass spectrometer.

    • Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.

    • Perform MS/MS on the [M+H]⁺ ion at various collision energies to obtain detailed fragmentation spectra.

    • Compare the fragmentation patterns of the different isomers to identify unique fragment ions or neutral losses.

Conclusion and Future Outlook

The unambiguous identification of N4-methylated pteridines requires a multi-pronged spectroscopic approach. While UV-Vis and fluorescence spectroscopy offer valuable preliminary data, NMR spectroscopy, particularly 2D techniques like HMBC, provides the most definitive evidence for the site of methylation. Tandem mass spectrometry complements NMR by providing characteristic fragmentation patterns that can serve as a fingerprint for each isomer.

The lack of a comprehensive, publicly available database of comparative spectroscopic data for all N-methylated pteridine isomers highlights an area for future research. The generation of such a database, coupled with the detailed experimental protocols outlined in this guide, would be an invaluable resource for the scientific community, accelerating research and development in fields where these fascinating molecules play a crucial role.

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